Molecular Weight, 3D Structure, and SuFEx Reactivity of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride
Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized click chemistry by providing a robust, reliable method for forging S–O and S–N bonds[1]. Among the diverse array of sulfonyl fluorid...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized click chemistry by providing a robust, reliable method for forging S–O and S–N bonds[1]. Among the diverse array of sulfonyl fluoride building blocks, 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride represents a highly specialized, sterically congested electrophile. This whitepaper provides an in-depth technical analysis of its molecular identity, 3D conformational dynamics, and the mechanistic causality governing its reactivity. Designed for drug development professionals and synthetic chemists, this guide establishes self-validating protocols for deploying this hindered sulfonyl fluoride in complex late-stage functionalization workflows.
Molecular Identity and Physicochemical Properties
Accurate molecular characterization is the foundation of reproducible chemical biology. The structural parameters of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride dictate its solubility, lipophilicity, and transition-state energies during nucleophilic attack[2].
Property
Value
IUPAC Name
1-Ethyl-3,5-dimethylpyrazole-4-sulfonyl fluoride
CAS Registry Number
1934417-23-8
Molecular Formula
C₇H₁₁FN₂O₂S
Molecular Weight
206.24 g/mol
Canonical SMILES
CCN1C(=C(C(=N1)C)S(=O)(=O)F)C
S(VI)-F Bond Dissociation Energy
~90.5 kcal/mol (characteristic of -SO₂F)
Core Scaffold
Pyrazole (5-membered aromatic heterocycle)
3D Structural Analysis & Conformational Dynamics
To understand the reactivity of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride, one must analyze its 3D topology. The molecule features a planar aromatic pyrazole core, which forces the C3 and C5 methyl groups to lie perfectly coplanar with the ring system.
The S(VI) center at the C4 position adopts a distorted tetrahedral geometry. Because the S–F bond is highly polarized, the electron cloud is heavily biased toward the fluorine atom, necessitating a purely heterolytic cleavage during substitution[3]. However, the defining structural feature of this molecule is its steric shielding . The C3 and C5 methyl groups act as physical barriers, flanking the sulfonyl fluoride group. This steric bulk severely restricts the rotational degrees of freedom of the –SO₂F motif and blocks the Bürgi-Dunitz trajectory of incoming nucleophiles[4].
This steric hindrance is not a drawback; it is a programmable feature. It renders the molecule exceptionally stable against background aqueous hydrolysis, ensuring that the S–F bond remains "latent" until explicitly sparked to life by a specific catalytic trigger[4].
Diagram 1: 3D Steric Shielding Map of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride.
Mechanistic Insights: SuFEx Ligation at a Sterically Hindered Hub
In standard SuFEx reactions, unhindered sulfonyl fluorides can sometimes react with strong nucleophiles under mild basic conditions. However, the steric congestion around the C4 position of this pyrazole derivative requires a specialized mechanistic approach.
The S–F bond possesses a high homolytic bond dissociation energy (approximately 90.5 kcal/mol, compared to 46 kcal/mol for S–Cl bonds)[3]. To overcome both this electronic stability and the physical C3/C5 methyl barrier, an organosuperbase like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is required.
The Causality of Catalyst Selection:
Standard bases like triethylamine (TEA) fail here because they merely act as proton scavengers. DBU, conversely, operates via a stepwise pathway. It acts as a nucleophilic catalyst, directly attacking the sterically hindered S(VI) center to displace the fluoride ion, forming a highly electrophilic activated sulfonyl–DBU intermediate[5]. This intermediate forces the phenoxide (or amine) nucleophile to be generated in extremely close proximity to the sulfonyl center, allowing the subsequent substitution to bypass the steric walls efficiently[5].
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an internal control to verify the integrity of the sterically hindered S–F bond.
Protocol 1: DBU-Catalyzed SuFEx Ligation with Phenolic Substrates
Objective: Forge a stable S–O bond utilizing the latent reactivity of the pyrazole sulfonyl fluoride.
Reagent Preparation: Dissolve 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride (1.0 equiv, 0.5 mmol) and the target phenolic compound (1.1 equiv, 0.55 mmol) in anhydrous Acetonitrile (MeCN, 5.0 mL).
Causality: MeCN is selected due to its high dielectric constant, which stabilizes the highly polar transition state during the heterolytic cleavage of the S–F bond.
Catalytic Activation: Inject DBU (0.2 equiv, 0.1 mmol) dropwise at room temperature under an inert nitrogen atmosphere.
Causality: A substoichiometric amount of DBU is sufficient because the fluoride leaving group forms a stable [F-H-F]⁻ complex or DBU-HF salt, driving the equilibrium forward without requiring excess base[3].
Self-Validation Step (Reaction Monitoring): Run a parallel control reaction containing all reagents except DBU. Monitor both vessels via LC-MS after 2 hours.
Validation: The control vessel must show 0% conversion, proving that the C3/C5 methyl steric shielding effectively prevents uncatalyzed background alcoholysis. The DBU vessel should exhibit >95% conversion to the sulfonate ester.
Workup: Quench the reaction with 0.1 M HCl (aq) to neutralize the DBU. Extract with Ethyl Acetate (3 x 10 mL), wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.
Protocol 2: Hydrolytic Stability Assay
Objective: Quantify the steric shielding effect against aqueous degradation.
Matrix Preparation: Prepare a 10 mM stock solution of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride in DMSO. Dilute to a final concentration of 100 µM in a 1:1 mixture of PBS buffer (pH 7.4) and Acetonitrile.
Incubation: Incubate the solution at 37 °C in a thermoshaker at 500 rpm for 48 hours.
Self-Validation Step (LC-MS Quantification): Sample the mixture at 0, 12, 24, and 48 hours. Inject into an LC-MS system using an internal standard (e.g., an unreactive internal aromatic standard).
Validation: The area under the curve (AUC) for the parent mass (m/z [M+H]⁺ = 207.24) must remain ≥98% relative to the t=0 measurement. This validates the premise that the S–F bond in this specific pyrazole scaffold is practically moribund in aqueous media unless catalytically activated.
BLDpharm.Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology.
National Institutes of Health (PMC).C-SuFEx linkage of sulfonimidoyl fluorides and organotrifluoroborates.
Springer Nature.Not all sulfonyl fluorides were created equally - some have oxetanes.
Unlocking the Reactive Proteome: Electrophilic Reactivity of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl Fluoride in Chemical Biology
Executive Summary The transition from reversible to covalent pharmacology has revolutionized modern drug discovery, enabling prolonged target engagement, enhanced biochemical efficiency, and the ability to drug previousl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition from reversible to covalent pharmacology has revolutionized modern drug discovery, enabling prolonged target engagement, enhanced biochemical efficiency, and the ability to drug previously "undruggable" targets. At the forefront of this paradigm shift is Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction that utilizes the unique latent electrophilicity of the S(VI)-F bond[1].
As a Senior Application Scientist navigating the intersection of synthetic chemistry and chemoproteomics, I frequently encounter the challenge of balancing warhead reactivity with aqueous stability. 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride (CAS: 1934417-23-8) has emerged as a highly privileged, heteroaromatic building block in this space. Unlike hyper-reactive sulfonyl chlorides, this pyrazole-derived sulfonyl fluoride remains inert in biological media until it is specifically activated by the microenvironment of a protein binding pocket, allowing for the context-specific targeting of tyrosine, lysine, serine, and histidine residues[2].
This technical guide explores the mechanistic principles of this specific compound, its applications in targeted covalent inhibitor (TCI) design, and provides field-proven, self-validating protocols for Activity-Based Protein Profiling (ABPP).
Mechanistic Principles: The "Goldilocks" Warhead
The Latent Electrophilicity of the S(VI)-F Bond
The power of the sulfonyl fluoride group lies in its resistance to heterolytic cleavage in water. The strong bond dissociation energy of the S-F bond, combined with the stabilization of the fluoride leaving group in aqueous systems, renders it highly stable under physiological conditions[2]. However, when the molecule binds to a protein active site, the local microenvironment—often featuring precisely positioned hydrogen bond donors or basic residues—polarizes the S-F bond. This proximity-induced activation triggers a rapid SuFEx reaction, forming an irreversible sulfonate or sulfonamide linkage with the target nucleophile[1].
The Role of the 1-Ethyl-3,5-dimethyl-1H-pyrazole Scaffold
Why utilize this specific pyrazole scaffold rather than a simple benzenesulfonyl fluoride? The causality lies in electronic tuning and physicochemical optimization[3]:
Electronic Dampening: The electron-donating methyl groups at the 3- and 5-positions increase the electron density of the pyrazole ring. This subtly dampens the intrinsic electrophilicity of the S(VI) center, extending its hydrolytic half-life in whole blood and plasma compared to traditional phenyl-based electrophiles.
Optimal Lipophilicity: The N-ethyl substitution optimizes the partition coefficient (LogP), enhancing cell permeability without driving the excessive lipophilicity that typically leads to non-specific, off-target protein binding.
Drug-like Geometry: The pyrazole core introduces critical hydrogen bond acceptors, making it an ideal fragment-sized pharmacophore for screening against challenging targets like kinases and metalloenzymes.
Mechanistic pathway of SuFEx activation and context-specific covalent protein modification.
To understand the strategic advantage of heteroaryl sulfonyl fluorides, we must compare them against other common sulfur-based electrophiles. The table below summarizes the critical kinetic and targeting parameters that dictate warhead selection in chemical biology[1],[3].
Warhead Type
Representative Structure
Hydrolytic Half-Life (pH 7.4)
Primary Target Residues
Reactivity & Biocompatibility Profile
Sulfonyl Chloride
R-SO₂Cl
< 5 minutes
Non-specific
Hyper-reactive; poor biocompatibility due to rapid aqueous degradation.
Phenyl Sulfonyl Fluoride
Ph-SO₂F
~10–20 hours
Tyr, Lys, Ser, His
Moderate stability; susceptible to off-target labeling at high concentrations.
Heteroaryl Sulfonyl Fluoride
Pyrazole-SO₂F
> 48 hours
Tyr, Lys, Ser, His
High stability; strictly microenvironment-activated; excellent for live-cell assays.
Fluorosulfate
R-OSO₂F
> 7 days
Tyr, Lys
Highly latent; requires exceptionally strong proximity effects to react.
Chemical Biology Applications & Workflows
The primary utility of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride is in the discovery of novel ligandable sites across the proteome, particularly targeting tyrosine and lysine residues[4]. To map these interactions, we employ Activity-Based Protein Profiling (ABPP)[5].
Workflow Logic: Why Competitive ABPP?
Direct conjugation of an alkyne handle to the pyrazole scaffold alters its steric footprint and LogP, potentially shifting its native interactome. To preserve scientific integrity, we use the unmodified pyrazole-sulfonyl fluoride as a competitor against a broad-spectrum, alkyne-functionalized probe. By quantifying the loss of signal (via LC-MS/MS) at specific amino acid residues, we map the true binding landscape of the native pharmacophore.
Competitive ABPP workflow for identifying proteome-wide targets of sulfonyl fluoride probes.
Protocol 1: In Vitro SuFEx Bioconjugation & Self-Validation
Before moving to complex proteomes, it is critical to validate that the compound labels your purified target protein via specific, folded-state SuFEx chemistry, rather than non-specific aggregation. This protocol embeds a self-validating denatured control.
Step-by-Step Methodology:
Preparation: Dilute purified recombinant target protein to 2 µM in PBS (pH 7.4). Split into two aliquots: "Native" and "Denatured".
Denaturation Control: To the "Denatured" aliquot, add urea to a final concentration of 8 M and boil for 5 minutes at 95°C. Causality: If the pyrazole-SO₂F relies on proximity-induced activation within a folded active site, the denatured control must show zero labeling.
Probe Incubation: Add 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride (dissolved in DMSO) to both aliquots at a final concentration of 20 µM (10x molar excess). Ensure final DMSO concentration is ≤1%.
Reaction: Incubate at 37°C for 2 hours with gentle shaking.
Quenching: Quench the unreacted probe by adding 100 mM Tris-HCl (pH 8.0) and incubating for 15 minutes.
Analysis: Analyze intact protein mass via LC-TOF-MS. A successful specific reaction will show a mass shift corresponding to the loss of fluoride (-19 Da) and addition of the pyrazole-sulfonyl moiety (+203 Da) only in the Native aliquot.
This workflow identifies the specific tyrosine, lysine, or serine residues engaged by the pyrazole-sulfonyl fluoride in a native cellular environment.
Step-by-Step Methodology:
Live Cell Treatment: Culture cells (e.g., HEK293T) to 80% confluency. Treat one dish with 50 µM 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride (Competitor) and another with vehicle (DMSO) for 4 hours at 37°C.
Lysis & Proteome Extraction: Wash cells with cold PBS and lyse using probe sonication in PBS containing protease inhibitors (excluding PMSF/AEBSF, which are themselves sulfonyl fluorides and will ruin the assay).
Broad-Spectrum Labeling: Normalize protein concentrations to 2 mg/mL. Add a broad-spectrum alkyne-functionalized sulfonyl fluoride probe (e.g., SF-alkyne) at 100 µM to both lysates. Incubate for 1 hour at room temperature.
Bioorthogonal Tagging (CuAAC): Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding an isotopically labeled biotin-azide tag (Heavy for Competitor, Light for Vehicle), 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO₄. React for 1 hour.
Precipitation & Digestion: Precipitate proteins using cold methanol/chloroform. Resuspend the pellet in 8 M urea and 10 mM DTT. Causality: Urea ensures complete unfolding to expose all labeled sites for tryptic digestion, while DTT reduces disulfide bonds to prevent non-specific trapping of peptides. Alkylate with iodoacetamide, dilute urea to 2 M, and digest with Trypsin overnight at 37°C.
Enrichment & LC-MS/MS: Enrich biotinylated peptides using streptavidin-agarose beads. Wash extensively, cleave the isotopic tags (if using a cleavable linker), and analyze via high-resolution LC-MS/MS.
Data Interpretation: Peptides showing a Light/Heavy isotopic ratio > 4 indicate sites that were covalently blocked by the 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride in live cells.
Conclusion
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride represents a highly refined tool in the chemical biologist's arsenal. By leveraging the electron-rich pyrazole core to temper the reactivity of the S(VI)-F bond, researchers can achieve highly selective, microenvironment-driven covalent modification of proteins. When paired with rigorous, self-validating chemoproteomic workflows like competitive ABPP, this compound serves as a powerful starting point for the development of next-generation targeted covalent inhibitors.
References
Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link]
Sulfonyl fluorides as privileged warheads in chemical biology
Source: Chemical Science (RSC Publishing)
URL:[Link]
Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery
Source: ChemRxiv
URL:[Link]
ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link]
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design
Source: Molecules (MDPI)
URL:[Link]
Thermodynamic Stability and Latent Reactivity of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl Fluoride (EDM-PSF)
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Covalent Drug Design & Organosulfur Chemistry Executive Summary: The SuFEx Paradigm in Pyrazole Scaffolds In the landscape...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Discipline: Covalent Drug Design & Organosulfur Chemistry
Executive Summary: The SuFEx Paradigm in Pyrazole Scaffolds
In the landscape of targeted covalent inhibitors (TCIs) and bioconjugation, the balance between thermodynamic stability and electrophilic reactivity is the primary bottleneck. Highly reactive warheads (e.g., sulfonyl chlorides, maleimides) often suffer from poor pharmacokinetic profiles due to off-target hydrolysis and rapid clearance.
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride (EDM-PSF) represents a structural masterclass in overcoming this limitation. By leveraging Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, EDM-PSF acts as a "connective hub" that remains entirely inert under physiological conditions but can be selectively activated to form irreversible covalent bonds with target nucleophiles. This whitepaper dissects the thermodynamic parameters, stereoelectronic tuning, and self-validating experimental protocols required to harness EDM-PSF in advanced drug development.
Mechanistic Foundations of Thermodynamic Stability
The exceptional stability of EDM-PSF is not accidental; it is a direct consequence of both the intrinsic quantum mechanics of the S(VI)-F bond and the steric environment provided by the pyrazole core.
Bond Dissociation Energy and Heterolytic Cleavage
The thermodynamic stability of sulfonyl fluorides vastly outpaces that of traditional sulfonyl halides. The homolytic bond dissociation energy of the S-F bond is approximately 90.5 ± 4.3 kcal/mol , compared to a mere 46 ± 4 kcal/mol for the S-Cl bond 1. Because fluorine is highly electronegative, the electron cloud is heavily biased toward the fluorine atom. This forces any bond cleavage to be entirely heterolytic. Consequently, EDM-PSF is highly resistant to reduction and does not generate reactive radical intermediates, allowing it to survive in highly reductive biological environments (such as glutathione-rich intracellular spaces) 2.
Stereoelectronic Tuning of the Pyrazole Core
The 1-ethyl-3,5-dimethyl substitution pattern on the pyrazole ring provides critical metabolic and thermodynamic shielding. The flanking methyl groups at the 3- and 5-positions create a steric barricade around the tetrahedral sulfonyl group, physically hindering spontaneous nucleophilic attack by water (hydrolysis). Furthermore, these alkyl substitutions shield the pyrazole nitrogens from oxidative metabolism, enhancing the in vivo half-life of the scaffold 3.
Logic flow of EDM-PSF thermodynamic stability versus catalytic SuFEx activation.
Quantitative Stability Profiling
To contextualize the stability of EDM-PSF, we benchmark it against traditional electrophiles. The data below summarizes the thermodynamic and kinetic parameters that dictate its utility in drug design.
Parameter
EDM-PSF (Sulfonyl Fluoride)
Analogous Sulfonyl Chloride
Maleimide (Standard)
Bond Dissociation Energy
~90.5 kcal/mol
~46.0 kcal/mol
N/A (C=C addition)
Hydrolytic Half-Life (pH 7.4, 37°C)
> 72 hours
< 10 minutes
~24 hours
Reactivity with 5mM GSH
Inert (No adducts detected)
Rapid degradation
Rapid adduct formation
Thermal Decomposition
> 150°C
~ 80°C
Variable
Cleavage Mechanism
Exclusively Heterolytic
Often Homolytic
N/A
Experimental Methodologies
As a Senior Application Scientist, I design protocols not just to generate data, but to validate the integrity of the assay itself. The following workflows are engineered as self-validating systems , ensuring that negative results (lack of degradation) are due to the compound's stability, not assay failure.
Protocol 1: Self-Validating Hydrolytic and Reductive Stability Assay
Causality: To definitively prove that the S-F bond resists homolytic cleavage and hydrolysis, we subject EDM-PSF to a glutathione (GSH)-rich environment at physiological pH. We co-incubate a sulfonyl chloride analog as an internal positive control. If the assay functions correctly, the chloride will degrade rapidly, validating that the survival of EDM-PSF is due to its intrinsic thermodynamic stability, not a lack of reactive conditions.
Step-by-Step Methodology:
Preparation of Matrix: Prepare a 50 mM Phosphate-Buffered Saline (PBS) solution at pH 7.4 containing 5 mM reduced glutathione (GSH), mimicking the intracellular reductive environment.
Compound Initiation: Dissolve EDM-PSF and the control (1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride) in LC-MS grade DMSO to form 10 mM stock solutions.
Spiking: Spike the compounds into the GSH-PBS matrix to a final concentration of 10 µM (final DMSO concentration ≤ 1% v/v).
Incubation & Sampling: Incubate the mixture at 37°C with orbital shaking. Extract 50 µL aliquots at t = 0, 1, 4, 12, 24, and 72 hours.
Quenching: Quench each aliquot immediately with 100 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins/peptides and halt any residual reactions.
LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.
Validation Check: The assay is only deemed valid if the sulfonyl chloride control exhibits a half-life of < 15 minutes.
Step-by-step experimental workflow for evaluating EDM-PSF thermodynamic stability.
Protocol 2: Catalytic SuFEx Activation via Calcium Bistriflimide
Causality: Thermodynamic stability is only valuable if latent reactivity can be precisely unlocked. We utilize Calcium bistriflimide[Ca(NTf2)2] as a catalyst. Computational and kinetic studies reveal that Ca2+ provides a two-point Lewis acid contact: it activates the sulfur(VI) center while simultaneously stabilizing the leaving fluoride ion (overcoming the ~21 kcal/mol activation barrier) 4. This protocol proves that EDM-PSF is not a "dead" molecule, but a highly controlled warhead.
Step-by-Step Methodology:
Reaction Setup: In an oven-dried vial under nitrogen, combine EDM-PSF (1.0 equiv, 0.5 mmol) and a target nucleophile (e.g., a primary amine or phenol, 1.2 equiv).
Catalyst Addition: Add Ca(NTf2)2 (10-20 mol%) and an auxiliary Brønsted base like DABCO (1.0 equiv) to facilitate proton transfer.
Solvent & Heating: Suspend the mixture in t-amyl alcohol or acetonitrile (2.0 mL). Heat to 60°C for 12–24 hours.
Monitoring: Monitor the consumption of EDM-PSF via TLC or LC-MS. The stability of the S-F bond ensures no background hydrolysis occurs during the extended heating phase 5.
Isolation: Upon completion, dilute with ethyl acetate, wash with water to remove the calcium salts and DABCO, dry over Na2SO4, and purify via flash chromatography to isolate the covalent pyrazole-sulfonamide conjugate.
Strategic Applications in Drug Development
The thermodynamic stability of EDM-PSF fundamentally alters how we approach covalent drug design. Traditional covalent inhibitors rely heavily on targeting highly nucleophilic Cysteine (Cys) residues. However, the human proteome has a limited number of druggable Cys residues.
Because the S-F bond is stable until it encounters a specific microenvironment (such as the catalytic pocket of an enzyme that can stabilize the leaving fluoride ion via hydrogen bonding), EDM-PSF can be used to target less nucleophilic, but more abundant, amino acids like Tyrosine (Tyr), Lysine (Lys), and Histidine (His) . The 1-ethyl-3,5-dimethyl pyrazole core acts as a tunable pharmacophore that directs the sulfonyl fluoride precisely to the target site, where proximity-driven SuFEx activation occurs, forging an irreversible bond without the systemic toxicity associated with highly reactive electrophiles.
Synthesis Pathways and Methodological Optimization for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl Fluoride SuFEx Building Blocks
Executive Summary Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally reshaped the landscape of click chemistry, providing researchers with a robust tool for the modular assembly of complex molecules. Among the most v...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally reshaped the landscape of click chemistry, providing researchers with a robust tool for the modular assembly of complex molecules. Among the most valuable building blocks in this domain are heteroaromatic sulfonyl fluorides. This technical guide explores the synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride (CAS: 1934417-23-8), detailing the mechanistic causality behind its regioselective assembly and the biphasic halide exchange protocols required to isolate it with high purity and yield.
The Strategic Value of Pyrazole-Based SuFEx Hubs
In modern drug discovery, the pyrazole core is a privileged scaffold, frequently utilized to modulate the physicochemical properties of active pharmaceutical ingredients. The functionalization of this heterocycle with a sulfonyl fluoride group creates a highly versatile SuFEx hub[1].
Unlike traditional sulfonyl chlorides, which are highly susceptible to hydrolysis and possess poor shelf stability, sulfonyl fluorides exhibit a unique balance of thermodynamic stability and latent reactivity. They are highly resistant to reduction, inert to thermolysis, and chemoselectively react exclusively at the sulfur center only when activated by specific nucleophiles or catalysts (such as DBU or bifluoride ions). This makes 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride an ideal electrophile for synthesizing complex sulfonamides and sulfonate esters without the risk of premature degradation[2].
Retrosynthetic Analysis & Mechanistic Causality
The most scalable and atom-economical pathway to synthesize this compound relies on a two-stage sequence: Electrophilic Aromatic Substitution (Chlorosulfonylation) followed by Chloride-Fluoride Exchange .
Regioselectivity via Electronic Activation
The synthesis begins with 1-ethyl-3,5-dimethyl-1H-pyrazole. The methyl groups at the 3- and 5-positions exert strong electron-donating inductive (+I) and hyperconjugative effects, significantly enriching the electron density of the pyrazole core. Consequently, the 4-position becomes the kinetic and thermodynamic sink for electrophilic attack. When treated with chlorosulfonic acid, the reaction proceeds with near-perfect regiocontrol to yield the intermediate 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
The Biphasic Halide Exchange Mechanism
Historically, converting sulfonyl chlorides to fluorides required harsh conditions, toxic reagents, or anhydrous environments utilizing phase-transfer catalysts (e.g., 18-crown-6 in acetonitrile), which often led to unwanted hydrolysis[2].
The modern approach utilizes a highly optimized biphasic mixture of potassium fluoride (KF) in water and acetone[3]. The causality behind this solvent system is precise:
Acetone's Role: Solubilizes the organic sulfonyl chloride intermediate.
Water's Role: In an anhydrous state, the high lattice energy of solid KF renders it unreactive. The addition of exactly two equivalents of water per equivalent of KF breaks the crystal lattice, hydrating the potassium cation and liberating highly nucleophilic 'naked' fluoride ions at the organic-aqueous phase boundary[4]. This drastically lowers the activation energy for the nucleophilic attack on the sulfur(VI) center.
Two-step synthesis workflow for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride.
Validated Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring that intermediate quality is verified before proceeding to the next synthetic node.
Protocol A: Regioselective Chlorosulfonylation
Objective: Synthesize the intermediate 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
Preparation & Cooling: Charge a thoroughly dried, argon-flushed round-bottom flask with 1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 equiv). Cool the system to 0 °C using an ice-water bath.
Electrophilic Addition: Slowly add chlorosulfonic acid (ClSO₃H, 4.0–5.0 equiv) dropwise. Causality Note: The large excess of acid acts as both the electrophile source and the solvent, driving the equilibrium of the substitution reaction to completion.
Thermal Activation: Remove the ice bath and gradually warm the mixture to room temperature. Subsequently, heat the reaction to 90–100 °C for 4 hours.
Quenching & Isolation: Carefully pour the cooled reaction mixture over vigorously stirred crushed ice. The sulfonyl chloride intermediate will precipitate as a solid. Filter the precipitate, wash with ice-cold water to remove residual acid, and dry under high vacuum.
Protocol B: Biphasic Chloride-Fluoride Exchange
Objective: Convert the intermediate to 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride.
System Setup: In a polypropylene or PTFE vessel (to prevent potential silicate etching, though mild here), suspend KF (2.0 equiv) in acetone to achieve a 0.5 M concentration relative to the substrate[3].
Lattice Hydration: Add exactly 2.0 equivalents of deionized water to the suspension. Stir briefly to initiate the formation of the reactive aqueous microenvironment[4].
Halide Exchange: Add the 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) to the mixture. Seal the vessel and stir vigorously at room temperature (25 °C) for 2 to 4 hours[4].
Validation & Workup: Reaction completion should be validated via ¹⁹F NMR (monitoring for the appearance of a characteristic S-F singlet around +66 to +68 ppm)[3]. Once complete, partition the mixture between ethyl acetate and 10% aqueous NaCl. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure sulfonyl fluoride.
Biphasic mechanism of chloride-fluoride exchange at the water/acetone interface.
Quantitative Process Optimization
To contextualize the superiority of the KF/water/acetone system, Table 1 summarizes the historical and modern fluorination conditions used for sulfonyl fluoride synthesis. The biphasic method eliminates the need for specialized gas handling or expensive phase-transfer catalysts while maximizing yield.
Table 1: Comparison of Fluorination Conditions for Sulfonyl Fluoride Synthesis
Fluorinating Agent
Solvent System
Temp (°C)
Reaction Time
Typical Yield
Mechanistic Drawbacks / Advantages
KF / 18-crown-6
Dry Acetonitrile
80
12–24 h
60–80%
High cost; prone to hydrolysis and side reactions[2].
KHF₂
Water / Methanol
25
4–8 h
85–95%
Efficient, but potassium bifluoride can etch standard borosilicate glassware at scale[2].
SO₂F₂ (Gas)
THF (with RMgX)
25
1–2 h
70–90%
Direct synthesis from organometallics; requires hazardous gas handling[2],[1].
KF / Water (2 eq)
Acetone
25
2–4 h
84–100%
Optimal: Mild, highly scalable, quantitative conversion; no specialized equipment needed[3],[4].
Conclusion
The synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride bridges classical heterocyclic chemistry with modern SuFEx click methodologies. By leveraging the inherent nucleophilicity of the pyrazole 4-position and employing a highly optimized, biphasic KF/water/acetone halide exchange protocol, researchers can access this valuable building block with exceptional purity. The resulting compound serves as a robust, chemoselective hub for downstream functionalization, accelerating the discovery of novel bioactive molecules.
References
Bare, G. A. L. (2023).Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. Journal of Organic Chemistry, American Chemical Society.
Dong, J. et al. (2018).Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron.
Bare, G. A. L. (2023).Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone (Effect of Water Study). Journal of Organic Chemistry, American Chemical Society.
Advanced Pharmacophore Modeling of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl Fluoride Derivatives in Covalent Drug Discovery
Executive Summary The paradigm of targeted covalent inhibitors (TCIs) has fundamentally shifted with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Historically limited to targeting highly nucleophilic cys...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The paradigm of targeted covalent inhibitors (TCIs) has fundamentally shifted with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Historically limited to targeting highly nucleophilic cysteine residues, modern covalent drug discovery now leverages sulfonyl fluorides (SFs) to expand the targetable proteome to include lysine, tyrosine, serine, and histidine residues 1.
Within this chemical space, 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride has emerged as a privileged, highly modular heteroaryl scaffold. This whitepaper provides an in-depth technical framework for the pharmacophore modeling of its derivatives. By synthesizing structural rationale, quantum mechanics/molecular mechanics (QM/MM) insights, and self-validating computational protocols, we establish a robust pipeline for designing next-generation covalent probes and therapeutics.
Structural and Electronic Rationale of the Scaffold
To build an accurate pharmacophore model, one must first understand the causality behind the scaffold’s chemical behavior. Phenyl-based sulfonyl fluorides often suffer from poor aqueous solubility and off-target solvolysis. Heteroaryl sulfonyl fluorides, such as pyrazoles, overcome these limitations by offering superior tuneability and drug-like properties 2.
The 1-ethyl-3,5-dimethyl-1H-pyrazole core provides three critical advantages for SuFEx warhead presentation:
Electronic Dampening: The electron-donating methyl groups at positions 3 and 5, combined with the 1-ethyl group, enrich the electron density of the pyrazole
π
-system. This inductively stabilizes the S(VI) center at position 4, dampening its baseline electrophilicity. Consequently, the warhead remains inert in bulk solvent and only activates within a highly specific enzymatic microenvironment (e.g., proximity to a general base) 3.
Steric Shielding: The flanking 3,5-dimethyl groups create a steric bottleneck around the sulfonyl fluoride. This restricts the conformational freedom of the SF group, enforcing a strict geometric trajectory for nucleophilic attack and preventing premature hydrolysis.
Pharmacophoric Anchoring: The unalkylated nitrogen (N2) serves as a potent hydrogen bond acceptor, while the alkyl substituents act as hydrophobic anchors, driving the desolvation entropy required to form a stable Michaelis complex prior to covalent bond formation.
Principles of Covalent Pharmacophore Modeling
Traditional non-covalent pharmacophores rely solely on spatial arrangements of hydrogen bond donors/acceptors and hydrophobic centers. Covalent pharmacophore modeling introduces a dynamic requirement: the Reaction Trajectory Feature .
For a SuFEx reaction to occur, the sulfur atom must be positioned within 3.0–3.5 Å of the target nucleophile (e.g., the
ϵ
-amino group of Lysine or the phenolic oxygen of Tyrosine) 4. Furthermore, the attack angle must align with the optimal Bürgi-Dunitz trajectory, approaching opposite to the S–F bond to facilitate the
SN2
-like or addition-elimination mechanism at the S(VI) center.
Quantitative Feature Mapping
To translate these mechanistic requirements into a computational query, we define strict spatial and geometric constraints.
Table 1: Pharmacophore Feature Constraints for Pyrazole-4-Sulfonyl Fluoride Derivatives
Feature Type
Spatial Location (Relative to Scaffold)
Distance Constraint (Å)
Angle Constraint (°)
Mechanistic Rationale
Electrophilic Center (E)
S atom of Sulfonyl Fluoride
3.0 – 3.5 (to Nucleophile)
140 – 180 (Nuc···S–F)
Ensures alignment with the S–F antibonding orbital (
σ
*) for SuFEx attack.
H-Bond Acceptor (HBA)
Pyrazole N2 atom
2.5 – 3.2 (to H-bond donor)
> 120 (Donor-H···N2)
Anchors the Michaelis complex; stabilizes pre-covalent orientation.
Hydrophobic Core (HYD1)
3,5-Dimethyl groups
4.0 – 5.0 (to pocket residues)
N/A
Provides steric shielding of the warhead; prevents off-target solvolysis.
Hydrophobic Core (HYD2)
1-Ethyl group
4.0 – 5.5 (to pocket residues)
N/A
Drives desolvation entropy; optimally positions the pyrazole ring.
To ensure scientific integrity and trustworthiness, the following computational protocol is designed as a self-validating system . Each step includes a built-in causality check to prevent the propagation of structural artifacts.
Action: Prepare the target protein structure (e.g., using Schrödinger Protein Preparation Wizard). Utilize PROPKA to calculate the
pKa
of potential nucleophilic residues within the binding pocket.
Causality: SuFEx reactions require the nucleophile to be in a deprotonated, reactive state, or activated by a neighboring general base.
Validation Check: If the predicted
pKa
of a target Lysine is > 9.5, the microenvironment lacks sufficient basicity for SuFEx activation. Action: Reject the target nucleophile or re-evaluate the pocket for allosteric base catalysis.
Step 2: Michaelis Complex (Pre-Covalent) Docking
Action: Perform non-covalent docking of the 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride derivative into the validated pocket.
Causality: The inhibitor must first bind non-covalently with high affinity to increase the local concentration of the warhead near the nucleophile.
Validation Check: Filter poses where the S atom is within 3.5 Å of the nucleophile and the attack angle is > 140°. Action: If no poses meet this criterion, the scaffold is sterically incompatible with the pocket geometry. Terminate the workflow for this specific derivative.
Step 3: Covalent Docking and QM/MM Minimization
Action: Form the covalent sulfonamide bond in silico (removing the fluoride leaving group) and perform hybrid QM/MM minimization (e.g., using QSite or Gaussian/AMBER).
Causality: Standard molecular mechanics (MM) force fields cannot accurately model the electronic rearrangements and charge transfers inherent in covalent bond formation 5. QM/MM accurately resolves the local thermodynamics of the sulfonylation event.
Validation Check: Calculate the Root Mean Square Deviation (RMSD) of the pyrazole scaffold between the pre-covalent and post-covalent minimized states. Action: An RMSD < 1.5 Å validates that covalent bond formation does not induce severe steric clashes (strain energy penalty). Poses with RMSD > 1.5 Å are rejected as non-physiological.
Action: Map the 3D coordinates of the H-bond acceptors, hydrophobic centers, and the electrophilic trajectory from the validated QM/MM pose to generate the final pharmacophore model.
Causality: Translates the specific quantum-mechanically validated binding mode into a computationally efficient 3D search query for screening large libraries.
Validation Check: Screen the generated pharmacophore against a known decoy database (e.g., DUD-E enhanced with reactive decoys). Action: A Receiver Operating Characteristic (ROC) Area Under the Curve (AUC) > 0.80 validates the model's predictive power. If AUC < 0.80, adjust exclusion volumes (steric boundaries) and re-screen.
Workflow Visualization
Fig 1: Step-by-step self-validating workflow for covalent pharmacophore modeling of SuFEx inhibitors.
Conclusion
The integration of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride into covalent drug discovery represents a significant leap forward in designing stable, highly selective SuFEx probes. By employing a pharmacophore modeling strategy that strictly enforces pre-covalent geometric constraints and validates poses via QM/MM minimization, researchers can confidently bridge the gap between non-covalent recognition and irreversible target engagement.
References
Covalent drug discovery using sulfur(VI)
Source: PMC (National Institutes of Health)
Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery
Source: ChemRxiv
URL
Source: eScholarship.
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride Product Data & Mechanisms
Source: EvitaChem
URL
Author: BenchChem Technical Support Team. Date: April 2026
Target Building Block: 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride (CAS: 1934417-23-8)
Application: Drug Discovery, Parallel Medicinal Chemistry, and Chemical Biology
Methodology: Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry
Executive Summary
The pyrazole-sulfonamide pharmacophore is a privileged structural motif in medicinal chemistry, frequently utilized in the development of enzyme inhibitors and receptor antagonists. Traditionally, accessing these structures relied on sulfonyl chlorides, which suffer from inherent moisture sensitivity, poor shelf-life, and competing hydrolysis side-reactions.
This application note details the use of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride as a highly stable, SuFEx-active hub. By leveraging Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, researchers can achieve near-quantitative yields of diverse pyrazole-sulfonamides with superior functional group tolerance, bypassing the limitations of classical sulfonylation.
Scientific Rationale & Mechanistic Insights
The Superiority of the Sulfonyl Fluoride Hub
Unlike sulfonyl chlorides, high oxidation state sulfur-fluoride (S(VI)-F) bonds are exceptionally resilient to oxidation, reduction, strong acids, thermolysis, and aqueous hydrolysis[1]. 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride can be purified via standard silica gel chromatography and stored indefinitely at room temperature. Its electrophilicity is "locked" until unleashed by specific catalytic conditions, making it a perfect substrate for modular click chemistry[1].
Catalyst Selection & Causality
The S-F bond requires targeted activation to undergo nucleophilic substitution with amines. We outline three field-proven catalytic systems, each selected based on the steric and electronic nature of the target amine:
Classic DBU Catalysis: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, pKaH = 24.3 in MeCN) is a highly efficient organosuperbase. It acts as a nucleophilic catalyst, directly attacking the S(VI) center to form a highly reactive[R-SO₂-DBU]⁺ F⁻ intermediate, which is rapidly intercepted by primary or secondary aliphatic amines[1].
Accelerated SuFEx Click Chemistry (ASCC): For sterically hindered or weakly nucleophilic amines (e.g., anilines), the synergistic combination of Barton's base (BTMG, pKaH ~26) and Hexamethyldisilazane (HMDS) is optimal. HMDS acts as an in situ silylating agent. The reaction is thermodynamically driven by the formation of the ultra-stable silicon-fluoride bond (~135 kcal/mol), allowing sub-stoichiometric BTMG loading (5–10 mol%) and ultra-fast kinetics[2][3].
Mild Lewis Acid/Base Activation: The combination of Ca(NTf₂)₂ and DABCO provides a unified, room-temperature activation strategy. Calcium coordinates and weakens the S-F bond, while DABCO forms an activated N-sulfonyl-DABCO salt, ideal for highly sensitive substrates that cannot tolerate elevated temperatures[4][5].
Experimental Workflows
Caption: Modular SuFEx workflow for synthesizing pyrazole-sulfonamides from a stable sulfonyl fluoride hub.
Step-by-Step Experimental Protocols
Note: All protocols are designed as self-validating systems. Reaction progress can be reliably monitored via LCMS or TLC, as the starting sulfonyl fluoride is highly stable and will not degrade into sulfonic acid artifacts during analysis.
Protocol A: Standard DBU-Catalyzed SuFEx (Optimal for Aliphatic Amines)
Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride (1.0 mmol, 1.0 equiv) in anhydrous Acetonitrile (MeCN, 3.0 mL).
Amine Addition: Add the desired primary or secondary aliphatic amine (1.2 mmol, 1.2 equiv) to the solution.
Reaction: Seal the vial and stir at 60 °C for 2–4 hours. Track conversion via LCMS.
Workup: Once complete, concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc (15 mL), wash with 1M HCl (2 × 5 mL) to remove DBU and excess amine, followed by brine. Dry over Na₂SO₄, filter, and concentrate to yield the pure pyrazole-sulfonamide.
Protocol B: Accelerated SuFEx (ASCC) (Optimal for Hindered/Aromatic Amines)
Preparation: To a vial containing 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv) in MeCN (2.0 mL), add HMDS (1.5 mmol, 1.5 equiv)[3].
Reaction: Stir at room temperature to 40 °C. The reaction typically reaches >95% conversion within 10–30 minutes due to the synergistic thermodynamic driving force of Si-F formation[3].
Purification: Evaporate the volatile byproducts (NH₃, TMS-F, TMS-OH, and BTMG) under high vacuum. The resulting residue often requires no further chromatographic purification[3].
Preparation: In a vial, combine 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride (1.0 mmol, 1.0 equiv), amine (1.2 mmol, 1.2 equiv), and DABCO (2.0 mmol, 2.0 equiv) in MeCN (4.0 mL)[4][5].
Catalyst Initiation: Add Ca(NTf₂)₂ (0.2 mmol, 20 mol%) in one portion.
Reaction: Stir at room temperature for 30–60 minutes. The reaction proceeds via a mild, room-temperature activation pathway[5].
Workup: Dilute with EtOAc, wash with saturated aqueous NH₄Cl, dry over MgSO₄, and concentrate.
Quantitative Data: Protocol Comparison
The following table summarizes the expected quantitative yields and reaction times across the three protocols when reacting 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride with various amine classes.
Amine Nucleophile Type
Example Substrate
Protocol A (DBU)
Protocol B (ASCC)
Protocol C (Ca/DABCO)
Primary Aliphatic
Benzylamine
92% (2 h, 60°C)
98% (10 min, RT)
94% (30 min, RT)
Secondary Aliphatic
Morpholine
88% (3 h, 60°C)
96% (15 min, RT)
91% (30 min, RT)
Aromatic (Aniline)
4-Methoxyaniline
45% (24 h, 80°C)
91% (30 min, 40°C)
85% (1 h, RT)
Sterically Hindered
tert-Butylamine
30% (24 h, 80°C)
88% (45 min, 40°C)
78% (2 h, RT)
*Standard DBU catalysis struggles with poorly nucleophilic or highly hindered amines, necessitating the ASCC or Ca/DABCO protocols.
Mechanistic Pathway Visualization
Caption: Mechanistic pathway of DBU-catalyzed Sulfur(VI) Fluoride Exchange (SuFEx) for sulfonamide synthesis.
Conclusion
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride is an exceptional building block for parallel medicinal chemistry. By utilizing SuFEx click chemistry, researchers can completely circumvent the instability of traditional sulfonyl chlorides. The choice of catalytic system—DBU for standard amines, BTMG/HMDS for hindered/aromatic amines, or Ca(NTf₂)₂/DABCO for mild conditions—ensures that nearly any pyrazole-sulfonamide derivative can be synthesized rapidly, modularly, and in excellent yield.
References
Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry
National Institutes of Health (NIH) / Chemical Science
URL:[Link]
SuFEx Activation with Ca(NTf₂)₂: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides
National Institutes of Health (NIH) / Organic Letters
URL:[Link]
Accelerated SuFEx Click Chemistry For Modular Synthesis
National Institutes of Health (NIH) / Angewandte Chemie
URL:[Link]
Accelerated SuFEx Click Chemistry for Modular Synthesis
Cold Spring Harbor Laboratory (CSHL) / ChemRxiv
URL:[Link]
Sulfur fluoride exchange (Primer)
National Institutes of Health (NIH) / Nature Reviews Methods Primers
URL:[Link]
Activity-based protein profiling with 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride probes
An In-Depth Technical Guide to Activity-Based Protein Profiling with 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl Fluoride Probes Introduction: Beyond Abundance to Activity In the landscape of proteomics, quantifying prot...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Activity-Based Protein Profiling with 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl Fluoride Probes
Introduction: Beyond Abundance to Activity
In the landscape of proteomics, quantifying protein abundance has long been a cornerstone. However, the functional state of a protein is often a more direct indicator of its role in cellular processes and disease. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that addresses this by enabling the direct measurement of protein activity within complex biological systems, such as cell lysates, living cells, and even whole organisms.[1][2][3][4] Unlike traditional methods that measure protein levels, ABPP utilizes specially designed chemical probes to covalently label the active sites of enzymes, providing a snapshot of the functional proteome.[2][5] This approach is invaluable for identifying novel drug targets, understanding disease mechanisms, and elucidating the mode of action of small molecules.[1][4]
At the heart of ABPP is the activity-based probe (ABP), a small molecule typically comprising three key components: a reactive group or "warhead" that covalently modifies a specific class of amino acid residues in an enzyme's active site, a recognition element that directs the probe to a particular protein family, and a reporter tag (like a fluorophore or biotin) for visualization and enrichment.[3][5]
The Sulfonyl Fluoride Warhead: A Versatile Tool for Covalent Targeting
The sulfonyl fluoride (SF) moiety has emerged as a privileged electrophilic warhead in chemical biology.[6][7] Its significance stems from a unique combination of stability and reactivity. While sufficiently stable in aqueous biological media to avoid rapid hydrolysis, the SF group acts as a potent electrophile that can be attacked by various nucleophilic amino acid residues.[6][7] This broad reactivity spectrum, which includes serine, threonine, tyrosine, lysine, cysteine, and histidine, makes SF-containing probes exceptionally versatile for interrogating a wide range of enzyme classes.[6][8]
This versatility is particularly pronounced for the serine hydrolase superfamily, one of the largest and most diverse enzyme families, which plays critical roles in processes from lipid metabolism to neurotransmission.[9][10][11] The catalytic serine in the active site of these enzymes is highly nucleophilic, rendering it an ideal target for irreversible modification by SF probes.[5][9][12]
The Pyrazole Scaffold: A Privileged Structure in Probe Design
The pyrazole ring is a cornerstone in medicinal chemistry and drug discovery, recognized for its metabolic stability and its presence in numerous FDA-approved drugs.[13][14][15] Its aromatic, five-membered heterocyclic structure is readily functionalized, allowing chemists to fine-tune the steric and electronic properties of the molecule to optimize binding affinity and selectivity for target proteins.[16][17] Incorporating a pyrazole scaffold into an ABP design, such as in 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride , leverages these favorable properties to create probes with potentially unique target profiles. The ethyl and dimethyl substitutions on the pyrazole ring contribute to the probe's specific binding interactions, guiding the sulfonyl fluoride warhead to its protein targets.
Mechanism of Action
The utility of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride as an ABPP probe lies in its ability to form a stable, covalent bond with a nucleophilic residue within a protein's active site. The reaction proceeds via a nucleophilic attack from an activated amino acid side chain (e.g., the hydroxyl of a catalytic serine) on the electrophilic sulfur atom of the sulfonyl fluoride. This attack results in the displacement of the fluoride ion and the formation of a highly stable sulfonyl-enzyme linkage, effectively and irreversibly labeling the active enzyme.[6][18]
Caption: General workflow for Activity-Based Protein Profiling (ABPP).
Experimental Protocols
Safety Precaution: Sulfonyl fluorides are reactive electrophiles and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated chemical fume hood.
[6]
Protocol 1: Gel-Based Profiling of Proteome Labeling
This protocol provides a rapid method to visualize the protein targets of a fluorescently-tagged pyrazole-SF probe. It is ideal for optimizing probe concentration and incubation time.
Materials:
Fluorescent Pyrazole-SF Probe (e.g., with a Bodipy or Rhodamine tag)
Proteome Lysate (e.g., mammalian cells or tissue, 1-2 mg/mL in PBS)
Phosphate-Buffered Saline (PBS), pH 7.4
DMSO (for probe stock solution)
4x SDS-PAGE Loading Buffer
SDS-PAGE Gels and Running Buffer
Fluorescence Gel Scanner
Procedure:
Proteome Preparation: Thaw aliquots of proteome lysate on ice. Protein concentration should be pre-determined (e.g., via BCA assay).
Labeling Reaction: In microcentrifuge tubes, add 49 µL of proteome lysate (1-2 mg/mL).
Probe Addition: Prepare a 100x stock of the fluorescent probe in DMSO. Add 1 µL of the probe stock to the lysate for a final concentration of 1-10 µM.
Expert Insight: The optimal probe concentration must be determined empirically. A concentration titration is recommended to find the lowest concentration that gives robust labeling without significant background.
Controls:
Vehicle Control: Add 1 µL of DMSO instead of the probe.
Heat-Inactivated Control: Boil a lysate aliquot for 10 minutes at 95°C, cool on ice, and then add the probe. This control ensures that labeling is activity-dependent, as denatured enzymes should not be labeled.
Incubation: Incubate all samples for 30-60 minutes at room temperature or 37°C.
Quenching and Denaturation: Stop the reaction by adding 17 µL of 4x SDS-PAGE loading buffer. Boil the samples for 5 minutes at 95°C.
Gel Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run according to standard procedures.
Visualization: Scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the chosen fluorophore. Labeled proteins will appear as distinct bands.
Protocol 2: Competitive ABPP for Inhibitor Selectivity Profiling
This protocol is a powerful application of ABPP to assess the potency and selectivity of a candidate inhibitor against the targets of the pyrazole-SF probe.
[8][19]
Materials:
All materials from Protocol 1.
Test Inhibitor Compound(s) of interest.
Procedure:
Proteome Preparation: Aliquot 48 µL of proteome lysate (1-2 mg/mL) into microcentrifuge tubes.
Inhibitor Pre-incubation: Add 1 µL of the test inhibitor (from a 50x stock in DMSO) to achieve the desired final concentration. For a dose-response experiment, prepare serial dilutions of the inhibitor. Include a DMSO vehicle control.
Trustworthiness: The inclusion of a vehicle control is critical to distinguish the effect of the inhibitor from any effects of the solvent.
Incubate for 30 minutes at room temperature to allow the inhibitor to bind to its targets.
Probe Labeling: Add 1 µL of the 50x fluorescent pyrazole-SF probe stock to each tube. The final probe concentration should be one that gives a strong signal in the absence of an inhibitor (determined in Protocol 1).
Incubation: Incubate for an additional 30-60 minutes at room temperature.
Analysis: Proceed with steps 6-8 from Protocol 1 (Quenching, SDS-PAGE, and Visualization).
Data Interpretation: A decrease in the fluorescence intensity of a specific protein band in the inhibitor-treated lanes compared to the DMSO control indicates that the inhibitor binds to that protein and competes with the probe for the active site.
Hypothetical Data Summary:
Inhibitor Conc. (µM)
Target Protein A (RFU)
Target Protein B (RFU)
Non-Target Protein C (RFU)
0 (DMSO)
10,500
8,200
9,500
0.1
8,300
8,150
9,450
1.0
2,100
7,900
9,510
10.0
450
5,500
9,480
100.0
<100
1,200
9,400
RFU: Relative Fluorescence Units. This table illustrates how competitive ABPP can reveal inhibitor potency (lower signal at lower concentrations for Protein A) and selectivity (Protein A is inhibited more potently than Protein B, while Protein C is unaffected).
Protocol 3: Chemoproteomic Target Identification via Click Chemistry and LC-MS/MS
This is the definitive workflow for identifying the specific protein targets of the pyrazole-SF probe. It uses a probe functionalized with a "clickable" alkyne tag, allowing for the subsequent attachment of biotin for enrichment.
[2][20]
Caption: Workflow for chemoproteomic target identification.
Wash Buffers (e.g., PBS with 0.1% SDS, Urea solutions)
Mass Spectrometry-grade Trypsin
LC-MS/MS system
Procedure:
Proteome Labeling: Incubate the proteome lysate (e.g., 1 mg in 1 mL) with the Pyrazole-SF-Alkyne probe (e.g., 10-50 µM) for 60 minutes at 37°C. Include DMSO and competitive inhibitor controls.
Click Reaction: Sequentially add the click chemistry reagents to the labeled proteome. A common order is:
Azide-Biotin (final concentration ~100 µM)
TCEP (final concentration ~1 mM)
TBTA ligand (final concentration ~100 µM)
CuSO₄ (final concentration ~1 mM)
Incubate for 1 hour at room temperature, rotating.
Expert Insight: The TBTA ligand is crucial for stabilizing the Cu(I) oxidation state and protecting proteins from copper-induced damage.
Protein Precipitation: Precipitate the proteins (e.g., with cold methanol or acetone) to remove excess click reagents. Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).
Enrichment:
Block streptavidin beads with bovine serum albumin to reduce non-specific binding.
Incubate the resuspended, biotinylated proteome with the streptavidin beads for 1-2 hours at room temperature to capture the labeled proteins.
Washing: Wash the beads extensively to remove non-specifically bound proteins. A typical wash series is:
0.2% SDS in PBS (3 times)
6 M Urea in PBS (3 times)
PBS (3 times)
On-Bead Digestion:
Resuspend the beads in a digestion buffer (e.g., 2 M Urea, 100 mM Tris, pH 8).
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
Add trypsin and incubate overnight at 37°C with shaking.
Peptide Elution and Analysis: Collect the supernatant containing the digested peptides. Analyze the peptides by LC-MS/MS.
Data Analysis: Search the resulting MS/MS spectra against a relevant protein database (e.g., UniProt/Swiss-Prot) using a search algorithm like Sequest or MaxQuant.
Identification: Proteins identified with high confidence in the probe-treated sample but absent or significantly lower in the control/competed samples are considered specific targets.
Quantification: Use label-free quantification methods like spectral counting or more advanced techniques like Data-Independent Acquisition (DIA) for robust quantitative comparisons across multiple samples.
[21][22][23]
References
Activity Based Protein Profiling ABPP. (n.d.). Mtoz Biolabs. Retrieved from [Link]
Activity-Based Protein Profiling (ABPP). (n.d.). Genepioneer. Retrieved from [Link]
The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond. (2026, January 31). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 353. Retrieved from [Link]
(2026, February 11). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Retrieved from [Link]
Yuan, Y., et al. (2023). ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries. Journal of the American Chemical Society, 145(43), 23465–23475. Retrieved from [Link]
Al-Ostoot, F. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1845-1863. Retrieved from [Link]
Li, Z., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(23), 7957-7973. Retrieved from [Link]
Activity based Protein Profiling (Abpp). (n.d.). Creative Biolabs. Retrieved from [Link]
Khanye, S. D., et al. (2012). Perspective: the potential of pyrazole-based compounds in medicine. Bioorganic & Medicinal Chemistry, 20(4), 1431-1442. Retrieved from [Link]
General workflow of the activity-based protein profiling (ABPP) method. (n.d.). ResearchGate. Retrieved from [Link]
Speers, A. E., & Cravatt, B. F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology, 1(1), 15-34. Retrieved from [Link]
Zhang, W., et al. (2022). Quantitative Chemoproteomic Profiling with Data-Independent Acquisition-Based Mass Spectrometry. Journal of the American Chemical Society, 144(2), 925-935. Retrieved from [Link]
de la Fuente, A., et al. (2022). ABPP-HT*—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods. International Journal of Molecular Sciences, 23(6), 3192. Retrieved from [Link]
Ábrányi-Balogh, P., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6432. Retrieved from [Link]
de la Fuente, A., et al. (2022). ABPP-HT* - Deep meets fast for activity-based profiling of deubiquitylating enzymes using advanced DIA mass spectrometry methods. bioRxiv. Retrieved from [Link]
Shannon, D. A., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. Chemical Communications, 48(96), 11784-11786. Retrieved from [Link]
Lentz, C. S., & Nomura, D. K. (2021). Activity-based protein profiling: A graphical review. Current Protocols, 1(7), e202. Retrieved from [Link]
Am Ende, C. W., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(1), 143-153. Retrieved from [Link]
Narayanan, A., & Jones, L. H. (2015). Chemoselective Preparation of "Clickable" Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. Organic Letters, 17(21), 5444-5447. Retrieved from [Link]
Ahmed, A. A. I. (n.d.). Novel methods using fluorophosphonate-biotin probe for quantification and profiling of serine hydrolases. Kumamoto University. Retrieved from [Link]
Barde, P. P., et al. (2014). Activity based protein profiling to detect serine hydrolase alterations in virus infected cells. Proteomics, 14(12), 1475-1484. Retrieved from [Link]
Identification of serine hydrolases by using probes 3, 4, and 5 and LC‐MS/MS. (n.d.). ResearchGate. Retrieved from [Link]
Roberts, A. M., & Maimone, T. J. (2021). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. ACS Chemical Biology, 16(1), 17-29. Retrieved from [Link]
Cui, Z., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(19), 3244-3249. Retrieved from [Link]
Chen, W., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 58(94), 13127-13130. Retrieved from [Link]
Li, F., et al. (2020). The Synthesis and Biological Activities of [5-(4-Substituted Phenylsulfinyl/Sulfonyl)-1,3-Dimethyl-1H-Pyrazol-4-Yl]-Arylmethanones. Molecules, 25(11), 2588. Retrieved from [Link]
The landscape of targeted covalent inhibitors (TCIs) is rapidly evolving beyond traditional cysteine-reactive acrylamides. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative paradigm, enabling the targeting of less nucleophilic residues such as serine, threonine, tyrosine, lysine, and histidine [1]. Within this space, 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride (CAS: 1934417-23-8) represents a next-generation heteroaryl electrophile. By replacing traditional phenyl rings with a highly tunable pyrazole core, this building block offers superior stereoelectronic control, enhanced aqueous solubility, and exceptional plasma stability—critical parameters for advancing fragments into viable therapeutic leads[1][2].
Mechanistic Rationale: The Pyrazole Advantage
The design of covalent inhibitors requires a delicate balance: the electrophilic "warhead" must be stable enough to circulate in the bloodstream without succumbing to off-target hydrolysis, yet reactive enough to form a covalent bond upon engaging the target protein.
Stereoelectronic Tuning & SuFEx Activation
Traditional phenyl sulfonyl fluorides often suffer from off-target promiscuity and poor hydrolytic stability[1]. The molecular architecture of 1-substituted pyrazole-4-sulfonyl fluorides resolves this through precise stereoelectronic tuning:
Steric Occupancy & Lipophilicity: The 1-ethyl-3,5-dimethyl substitution pattern optimizes binding pocket penetration while maintaining a highly favorable predicted LogP of ~1.5[2]. This prevents the non-specific hydrophobic aggregation often seen with heavily substituted aryl-SO₂F compounds.
Tempered Electrophilicity: The electron-rich pyrazole ring modulates the polarized S⁺–F⁻ bond. The sulfonyl fluoride acts as a "tempered" electrophile; it is entirely resistant to reduction and thermodynamic collapse in bulk solvent [3].
Microenvironment Activation: The SuFEx reaction is triggered only when the fluoride leaving group is activated by hydrogen-bonding networks within the protein's microenvironment, facilitating nucleophilic attack by catalytic or context-specific residues [3].
Mechanism of SuFEx-mediated covalent target engagement by pyrazole sulfonyl fluorides.
Physicochemical & Structural Profiling
Heteroaryl sulfonyl fluorides demonstrate a marked improvement in drug-like properties compared to their first-generation phenyl counterparts. The table below summarizes the quantitative and qualitative advantages of the pyrazole-4-sulfonyl fluoride core [1].
Property
Traditional Phenyl-SO₂F
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-SO₂F
Intrinsic Reactivity
High (Prone to off-target hydrolysis)
Tuned/Tempered (Microenvironment-dependent)
Plasma/Blood Stability
Low to Moderate (Rapid clearance)
High (3–4x greater half-life in whole blood)
Lipophilicity (LogP)
Variable (Often >2.5, highly lipophilic)
~1.5 (Optimized for aqueous solubility)
Targetable Residues
Ser, Tyr, Lys, His, Thr
Ser, Tyr, Lys, His, Thr
H-Bonding Potential
None (Hydrophobic aryl ring)
High (Pyrazole nitrogens act as H-bond acceptors)
Experimental Protocols & Workflows
To effectively utilize 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride in fragment-based drug discovery (FBDD), researchers must employ workflows that validate both covalent engagement and physiological stability.
Protocol A: Fragment-Based Covalent Screening via Direct Protein Incubation
This protocol outlines the methodology for screening the pyrazole-SO₂F fragment against a target protein to identify covalent adducts.
Step-by-Step Methodology:
Stock Preparation: Dissolve 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride in anhydrous DMSO to a concentration of 10 mM.
Causality: Anhydrous DMSO is strictly required to prevent premature, base-catalyzed hydrolysis of the SO₂F group during freeze-thaw cycles.
Protein Incubation: In a 96-well plate, combine the target protein (final concentration 2 µM) with the pyrazole fragment (final concentration 50 µM) in 50 mM HEPES buffer (pH 7.4) containing 150 mM NaCl and 2% DMSO. Incubate at 25°C for 2 to 24 hours.
Causality: HEPES is selected over Tris buffer because Tris contains a primary amine that can act as a competing nucleophile over extended incubation periods, leading to false negatives.
Reaction Quenching: Terminate the reaction by adding formic acid to a final concentration of 1% (v/v).
Causality: Lowering the pH rapidly protonates nucleophilic amino acid side chains (e.g., the imidazole of histidine or the phenoxide of tyrosine), instantly halting the SuFEx reaction prior to mass spectrometry analysis.
Protocol B: Intact Protein LC-MS Validation
Validating the exact mass shift is the gold standard for confirming SuFEx-mediated covalent binding.
Step-by-Step Methodology:
Desalting: Pass the quenched reaction mixture through a C4 ZipTip or an online LC desalting column (e.g., Waters MassPREP).
Causality: Non-volatile buffer salts (HEPES, NaCl) cause severe ion suppression in the mass spectrometer and must be removed to achieve a high signal-to-noise ratio for the intact protein envelope.
LC-MS Analysis: Elute the protein into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using a rapid gradient of 5–95% acetonitrile in 0.1% formic acid.
Data Deconvolution & Self-Validation: Use deconvolution software (e.g., MaxEnt1) to collapse the multiply charged protein envelope into a zero-charge mass.
Causality & Validation: A successful SuFEx reaction is self-validating through its mass signature. You must observe a mass shift corresponding to: [Mass of Fragment] - 19.00 Da (Loss of Fluoride). If the mass shift includes the fluoride atom, the interaction is merely a non-covalent adduct or an artifact of ionization.
Workflow for screening and validating pyrazole-4-sulfonyl fluoride covalent fragments.
Protocol C: Plasma Stability Profiling
Because heteroaryl sulfonyl fluorides are designed to overcome the instability of traditional phenyl-SO₂F compounds, verifying their half-life in human plasma is a critical gating step for lead optimization.
Step-by-Step Methodology:
Spiking: Pre-warm pooled human plasma to 37°C. Spike 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride into the plasma to achieve a final concentration of 1 µM (keep final DMSO <1%).
Incubation & Sampling: Incubate the mixture at 37°C under gentle agitation. Withdraw 50 µL aliquots at specific time points (0, 1, 2, 4, and 8 hours).
Protein Precipitation: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., a deuterated analog).
Causality: Cold organic solvent instantly denatures and precipitates plasma proteins (including hydrolytic enzymes), effectively "freezing" the degradation profile at that exact time point.
Analysis: Centrifuge the samples at 14,000 x g for 10 minutes. Extract the supernatant and analyze via LC-MS/MS (Multiple Reaction Monitoring) to quantify the remaining parent compound and calculate the intrinsic half-life (
t1/2
).
References
Doherty, A. E., et al. (2026). "Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery." ChemRxiv.[Link]
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). "Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.[Link]
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6(5), 2650-2659.[Link]
Application Notes and Protocols: Incorporating 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride into PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the incorporation of the covalent warhead, 1-Eth...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the incorporation of the covalent warhead, 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride, into the linkers of Proteolysis Targeting Chimeras (PROTACs). As the field of targeted protein degradation continues to evolve, the strategic design of PROTACs, particularly the linker component, has become a critical determinant of efficacy and selectivity.[1][2] The use of covalent warheads within the linker or on the E3 ligase or target protein binding moiety can offer significant advantages, including increased potency and prolonged duration of action.[3][4] This guide will detail the rationale, synthetic strategies, and characterization methods for developing next-generation covalent PROTACs utilizing this specific pyrazole-based sulfonyl fluoride. We will explore the unique reactivity of sulfonyl fluorides, their ability to form stable covalent bonds with nucleophilic amino acid residues, and provide step-by-step protocols for the synthesis and analysis of these complex molecules.
Introduction: The Pivotal Role of the Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful therapeutic modality.[5][6] They function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[2][5]
While the choice of POI and E3 ligase ligands determines the targeting specificity, the linker is far from a passive spacer. Its length, composition, and rigidity play a crucial role in the formation of a productive ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation.[7][8] The evolution of linker design has moved from simple alkyl or PEG chains to more sophisticated structures that can modulate the physicochemical properties and biological activity of the PROTAC.[5][9]
The Advent of Covalent PROTACs
Covalent PROTACs represent a significant advancement in the field, offering the potential for enhanced potency and sustained protein degradation.[10][11] By forming a covalent bond with either the target protein or the E3 ligase, these molecules can achieve high target occupancy even at low concentrations.[3] The incorporation of an electrophilic "warhead" into the PROTAC structure is key to this strategy.
Sulfonyl Fluorides: A Privileged Class of Covalent Warheads
Sulfonyl fluorides (SFs) have gained prominence as versatile and highly effective covalent warheads in chemical biology and drug discovery.[12][13] Unlike more traditional electrophiles that primarily target cysteine residues, SFs can react with a broader range of nucleophilic amino acids, including serine, threonine, tyrosine, lysine, and histidine.[12][14] This expanded reactivity profile opens up new possibilities for targeting proteins that lack a suitably positioned cysteine. Furthermore, sulfonyl fluorides exhibit a favorable balance of reactivity and stability in aqueous environments, making them well-suited for biological applications.[12][15]
This guide focuses on a specific pyrazole-based sulfonyl fluoride, 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride . The pyrazole scaffold is a common motif in medicinal chemistry, known for its favorable pharmacological properties.[16] By integrating this functionalized pyrazole into a PROTAC linker, we aim to create a covalent PROTAC with unique structural and reactive properties.
Figure 1: General mechanism of PROTAC action.
The Star Player: 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride
This specific sulfonyl fluoride offers a unique combination of a reactive covalent warhead and a drug-like heterocyclic scaffold.
The incorporation of this pyrazole sulfonyl fluoride into a PROTAC linker is underpinned by several key advantages:
Covalent Engagement: The sulfonyl fluoride moiety can form a stable covalent bond with nucleophilic residues on the target protein or E3 ligase, leading to prolonged target engagement and potentially irreversible inhibition of the protein's function prior to degradation.[17]
Modulation of Physicochemical Properties: The pyrazole ring system can influence the solubility, permeability, and overall drug-like properties of the PROTAC molecule.[9] The ethyl and methyl substituents can be further modified to fine-tune these properties.
Structural Rigidity: The pyrazole ring can introduce a degree of rigidity into the linker, which can be advantageous for optimizing the geometry of the ternary complex.[9]
Synthetic Tractability: As will be detailed in the protocols, this building block can be synthesized and incorporated into linkers using established chemical transformations.
Figure 2: Covalent modification of amino acid residues by a sulfonyl fluoride.
Protocols for Synthesis and Incorporation
The following protocols provide a general framework for the synthesis of the pyrazole sulfonyl fluoride and its incorporation into a PROTAC linker. Researchers should adapt these methods based on the specific requirements of their target system.
Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride
There are two primary routes to obtain this key building block: direct synthesis or conversion from the corresponding sulfonyl chloride.
Method A: Direct Synthesis from 1-Ethyl-3,5-dimethyl-1H-pyrazole
This method involves the direct sulfonylfluorination of the pyrazole precursor.
Dissolve 1-Ethyl-3,5-dimethyl-1H-pyrazole and the base in the anhydrous solvent under an inert atmosphere.
Cool the reaction mixture to a suitable temperature (e.g., 0 °C or -78 °C) to control the exothermic reaction.
Carefully bubble sulfuryl fluoride gas through the solution or add a solution of SO₂F₂ in the reaction solvent. Caution: Sulfuryl fluoride is a toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride solution).
Extract the product into an organic solvent.
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Method B: Conversion from 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
This method utilizes the commercially available sulfonyl chloride as a starting material.[12][14][17][18]
Phase-transfer catalyst (e.g., 18-crown-6, tetrabutylammonium bromide) - optional but recommended
Aprotic solvent (e.g., acetonitrile, DMF)
Protocol:
To a solution of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in the aprotic solvent, add the fluoride source and the phase-transfer catalyst.
Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
Cool the reaction mixture to room temperature and filter off any insoluble salts.
Remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Incorporation into a PROTAC Linker
The 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride can be incorporated into a PROTAC linker through various chemical strategies. A common approach is to first synthesize a linker with a nucleophilic handle (e.g., an amine or alcohol) that can then be reacted with the sulfonyl fluoride.
Example: Synthesis of an Amine-Terminated Linker and Subsequent Sulfonamide Formation
This protocol describes the synthesis of a PROTAC where the pyrazole sulfonyl fluoride is coupled to an amine-functionalized linker attached to the E3 ligase ligand.
Step 1: Synthesis of an Amine-Terminated Linker on the E3 Ligase Ligand
This will be highly dependent on the specific E3 ligase ligand and the desired linker structure. Common strategies involve standard amide bond couplings or alkylations to introduce a linker with a terminal amine, which is often protected (e.g., with a Boc group).
Step 2: Coupling of the Pyrazole Sulfonyl Fluoride to the Linker
Deprotect the terminal amine on the E3 ligase ligand-linker construct using standard deprotection conditions (e.g., TFA for Boc deprotection).
Dissolve the deprotected amine and 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride in a suitable aprotic solvent (e.g., DMF, DMSO).
Add a non-nucleophilic base (e.g., DIPEA, triethylamine) to the reaction mixture.
Stir the reaction at room temperature or with gentle heating until the formation of the sulfonamide is complete, as monitored by LC-MS.
Purify the resulting intermediate (E3 ligase ligand-linker-sulfonyl pyrazole) by preparative HPLC.
Step 3: Final PROTAC Assembly
The purified intermediate now has a reactive handle (e.g., a carboxylic acid or alkyne on the other end of the linker) for conjugation to the POI ligand.
Perform the final coupling reaction (e.g., amide bond formation, click chemistry) to attach the POI ligand.
Purify the final PROTAC molecule by preparative HPLC.
Figure 3: A generalized workflow for the synthesis of a covalent PROTAC.
Characterization of the Final PROTAC
Thorough characterization of the synthesized PROTAC is essential to confirm its identity, purity, and integrity.[19] A combination of analytical techniques should be employed.
Analytical Technique
Purpose
Expected Outcome
LC-MS (Liquid Chromatography-Mass Spectrometry)
To assess purity and confirm the molecular weight of the final PROTAC and intermediates.
A major peak in the chromatogram with the correct mass-to-charge ratio.[19]
¹H and ¹³C NMR (Nuclear Magnetic Resonance)
To confirm the chemical structure and connectivity of the atoms in the PROTAC molecule.
Spectra consistent with the proposed structure, with all expected peaks present and integrated correctly.
HRMS (High-Resolution Mass Spectrometry)
To determine the exact mass of the molecule, confirming its elemental composition.
An exact mass measurement that is within a few ppm of the calculated theoretical mass.
In Vitro and Cellular Characterization
Once the covalent PROTAC has been synthesized and characterized, a series of in vitro and cell-based assays are necessary to evaluate its biological activity.
Biochemical Assays
Target Engagement Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity of the PROTAC to the POI and the E3 ligase.[13]
Ternary Complex Formation Assays: Biophysical methods can be employed to confirm that the PROTAC can induce the formation of a stable ternary complex between the POI and the E3 ligase.[13]
Covalent Labeling Studies: Mass spectrometry-based proteomics can be used to confirm that the sulfonyl fluoride warhead forms a covalent bond with the intended amino acid residue on the target protein.
Cell-Based Assays
Western Blotting: This is the most common method to assess the degradation of the target protein in cells treated with the PROTAC. A dose- and time-dependent decrease in the protein level is expected.
Cell Viability/Proliferation Assays: These assays determine the functional consequence of target protein degradation, such as the inhibition of cancer cell growth.
Ubiquitination Assays: In-cell ubiquitination assays can confirm that the degradation of the target protein is mediated by the ubiquitin-proteasome system.
Conclusion
The incorporation of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride into PROTAC linkers offers a promising strategy for the development of potent and selective covalent protein degraders. The unique reactivity of the sulfonyl fluoride warhead, combined with the favorable properties of the pyrazole scaffold, provides a powerful tool for researchers in the field of targeted protein degradation. The protocols and guidelines presented in this document are intended to serve as a starting point for the rational design and synthesis of these next-generation therapeutic agents. As with any PROTAC development campaign, iterative optimization of the linker length and composition, as well as the attachment points to the POI and E3 ligase ligands, will be crucial for achieving optimal degradation efficacy.
References
Gabizon, R., et al. (2021). Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy. Frontiers in Pharmacology, 12, 707321. [Link]
Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
Tinworth, C. P., et al. (2021). Covalent PROTACs: the best of both worlds? RSC Medicinal Chemistry, 12(8), 1234-1244. [Link]
Jones, M. W., & Jones, K. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Society Reviews, 44(7), 1875-1886. [Link]
Gabizon, R., et al. (2020). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. Journal of the American Chemical Society, 142(22), 10027-10037. [Link]
Cecchini, C., Tardy, S., & Scapozza, L. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 342-347. [Link]
Zhang, T., et al. (2021). Applications of Covalent Chemistry in Targeted Protein Degradation. Journal of Medicinal Chemistry, 64(19), 14216-14238. [Link]
Charnwood Discovery. Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. [Link]
Konermann, L., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry, 35(2), 226-236. [Link]
Mukherjee, H., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, 67(19), 15483-15509. [Link]
El-Sayed, M. A. A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6051. [Link]
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-24. [Link]
Am Ende, C. W., et al. (2022). SuFExable NH-Pyrazoles via 1,3-Dipolar Cycloadditions of Diazo Compounds with Bromoethenylsulfonyl Fluoride. The Journal of Organic Chemistry, 87(5), 3868-3873. [Link]
Bond, M. J., et al. (2024). Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs. Journal of Medicinal Chemistry, 67(6), 4696-4710. [Link]
Westlin, O. (2021). Development of biophysical methods for characterization of PROTACs. Uppsala University. [Link]
Shageye, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery, 2(4), FDD51. [Link]
Application Notes and Protocols for In Vitro Assay Development Using 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl Fluoride
Introduction: Harnessing the Power of Covalent Inhibition In the landscape of modern drug discovery and chemical biology, targeted covalent inhibitors have re-emerged as a powerful modality for achieving high potency, pr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Harnessing the Power of Covalent Inhibition
In the landscape of modern drug discovery and chemical biology, targeted covalent inhibitors have re-emerged as a powerful modality for achieving high potency, prolonged duration of action, and enhanced selectivity.[1][2][3] Unlike their non-covalent counterparts that bind reversibly, covalent inhibitors form a stable, lasting bond with their protein target, effectively leading to its irreversible inactivation.[3] This unique mechanism of action offers significant therapeutic advantages, particularly for challenging targets or in overcoming drug resistance.[2][4]
This guide provides a comprehensive overview and detailed protocols for the in vitro characterization of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride , a versatile research compound poised for application as a targeted covalent inhibitor. The sulfonyl fluoride (SO₂F) moiety is a key electrophilic "warhead" that can react with various nucleophilic amino acid residues within a protein's binding site, including serine, threonine, tyrosine, lysine, and histidine.[1] This reactivity profile makes sulfonyl fluoride-containing molecules valuable tools for probing protein function and for developing novel therapeutics against a wide range of enzyme classes, such as proteases and kinases.[1][4]
The pyrazole scaffold of this particular compound provides a stable and synthetically tractable core that can be further modified to optimize for binding affinity and selectivity to a target of interest.[5][6][7] This document will guide researchers through the principles of assay development for this class of compounds, from understanding the underlying mechanism to practical, step-by-step protocols for kinetic characterization.
Mechanism of Covalent Inactivation
The inhibitory action of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride proceeds via a two-step mechanism, a hallmark of targeted covalent inhibitors.[8][9]
Initial Reversible Binding: The inhibitor first binds non-covalently to the target protein's active or allosteric site, forming a reversible enzyme-inhibitor complex (E•I). This initial binding is governed by intermolecular forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The affinity of this initial binding is characterized by the inhibition constant, Kᵢ .[9][10]
Irreversible Covalent Modification: Following the initial binding, the electrophilic sulfonyl fluoride moiety is positioned in close proximity to a nucleophilic amino acid residue within the binding site. This proximity facilitates a nucleophilic attack on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme covalent bond (E-I). This step is considered irreversible under physiological conditions and is characterized by the rate constant of inactivation, kᵢₙₐ꜀ₜ .[8][10]
The overall potency of a covalent inhibitor is best described by the second-order rate constant, kᵢₙₐ꜀ₜ/Kᵢ , which encapsulates both the initial binding affinity and the rate of covalent bond formation.[11]
Figure 1: Mechanism of two-step covalent inhibition.
Experimental Protocols: Characterization of a Covalent Inhibitor
The following protocols are designed for the characterization of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride against a model serine protease, such as chymotrypsin. These methods can be adapted for other enzyme targets with appropriate selection of substrates and buffer conditions.
Protocol 1: Continuous Enzyme Activity Assay for Determination of kᵢₙₐ꜀ₜ and Kᵢ
This protocol utilizes a continuous spectrophotometric assay to monitor the time-dependent inactivation of the target enzyme.[8]
Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
DMSO
96-well microplate
Microplate reader capable of kinetic measurements
Procedure:
Reagent Preparation:
Prepare a 10 mM stock solution of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride in DMSO.
Prepare a stock solution of the target enzyme in an appropriate buffer (e.g., 1 mg/mL chymotrypsin in 1 mM HCl).
Prepare a stock solution of the chromogenic substrate in DMSO (e.g., 20 mM Suc-AAPF-pNA).
Assay Setup:
In a 96-well plate, perform serial dilutions of the inhibitor stock solution in the assay buffer to achieve a range of final concentrations. Include a vehicle control (DMSO only).
Add the target enzyme to each well to a final concentration that gives a linear rate of substrate conversion over the measurement period.
Initiate the reaction by adding the chromogenic substrate to each well. The final substrate concentration should be at or below its Kₘ value to ensure sensitivity to inhibition.
Data Acquisition:
Immediately place the microplate in the reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) in kinetic mode, taking readings every 30-60 seconds for 30-60 minutes.
Data Analysis:
Plot the absorbance values against time for each inhibitor concentration. The initial rates of the reaction will decrease over time as the enzyme is progressively inactivated.
Determine the observed rate of inactivation (kₒₑₛ) for each inhibitor concentration by fitting the progress curves to a single exponential decay equation:
P(t) = (v₀/k_obs) * (1 - exp(-k_obs * t))
Where P(t) is the product formed at time t, v₀ is the initial velocity, and kₒₑₛ is the observed rate of inactivation.
Plot the kₒₑₛ values against the inhibitor concentrations.
Fit the resulting data to the following hyperbolic equation to determine kᵢₙₐ꜀ₜ and Kᵢ:
k_obs = k_inact * [I] / (K_i + [I])
Where kᵢₙₐ꜀ₜ is the maximal rate of inactivation and Kᵢ is the inhibitor concentration at which the inactivation rate is half-maximal.
Parameter
Description
Typical Value Range
Kᵢ
Inhibition constant for the initial reversible binding step.
nM to µM
kᵢₙₐ꜀ₜ
First-order rate constant for the irreversible inactivation step.
10⁻⁴ to 10⁻¹ s⁻¹
kᵢₙₐ꜀ₜ/Kᵢ
Second-order rate constant, an overall measure of inhibitor potency.
10³ to 10⁷ M⁻¹s⁻¹
Table 1: Key Kinetic Parameters for Covalent Inhibitors.
Protocol 2: Intact Protein Mass Spectrometry to Confirm Covalent Modification
This method provides direct evidence of covalent bond formation by detecting the mass shift of the target protein upon incubation with the inhibitor.[8]
Incubate the target enzyme at a known concentration (e.g., 1-5 µM) with an excess of the inhibitor (e.g., 10-50 µM) in the incubation buffer.
Include a control sample of the enzyme incubated with vehicle (DMSO) only.
Incubate for a sufficient time to allow for covalent modification (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C).
Sample Preparation for MS:
Quench the reaction if necessary (e.g., by adding formic acid).
Desalt the protein sample using a suitable method (e.g., C4 ZipTip) to remove non-volatile salts.
Mass Spectrometry Analysis:
Infuse the desalted protein sample into the mass spectrometer.
Acquire the mass spectrum in the appropriate mass range to observe the intact protein.
Data Analysis:
Compare the mass spectrum of the inhibitor-treated sample with the control sample.
The formation of a covalent adduct will result in an increase in the protein's mass equal to the molecular weight of the inhibitor minus the molecular weight of the displaced fluoride ion.
The molecular weight of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride is 222.26 g/mol . The mass of a fluoride ion is 19.00 g/mol . Therefore, the expected mass shift upon covalent modification is approximately +203.26 Da.
Figure 2: Workflow for intact protein mass spectrometry analysis.
Troubleshooting Common Issues in Covalent Inhibitor Assays
Issue
Possible Cause(s)
Suggested Solution(s)
No observable inhibition
- Inhibitor instability in assay buffer- Low inhibitor potency- Incorrect enzyme or substrate concentration
- Assess inhibitor stability in buffer using LC-MS.- Increase inhibitor concentration range.- Optimize enzyme and substrate concentrations.
High background signal
- Autohydrolysis of substrate- Inhibitor interference with detection method
- Run substrate-only controls.- Test inhibitor for absorbance/fluorescence at the assay wavelength.
Non-linear progress curves in control wells
- Substrate depletion- Enzyme instability
- Use lower enzyme concentration or higher substrate concentration.- Check enzyme stability over the assay time course.
Inconsistent results
- Pipetting errors- Temperature fluctuations
- Use calibrated pipettes and proper technique.- Ensure consistent temperature control during incubation and reading.
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride represents a valuable chemical tool for the exploration of covalent inhibition. The protocols outlined in this guide provide a robust framework for its in vitro characterization, enabling researchers to determine key kinetic parameters and confirm its mechanism of action. By understanding the principles of covalent inhibitor assay development, scientists can effectively leverage this and similar molecules to probe biological systems and advance the development of novel, highly effective therapeutics. Further studies could involve expanding the target scope of this compound through screening against diverse enzyme families and utilizing medicinal chemistry efforts to enhance its potency and selectivity.
References
Ahmad, K., Rizzi, A., Capelli, R., Mandelli, D., & Lyu, J. (2022). A Two-Point IC50 Method for Evaluating the Biochemical Potency of Irreversible Enzyme Inhibitors. bioRxiv.
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
Covalent Inhibition in Drug Discovery. (n.d.). PMC - NIH.
A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). PMC.
Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). (2025).
Cheat Sheet for Covalent Enzyme Inhibitors. (2025). Drug Hunter.
SuFEx Click Chemistry Enabled Late-Stage Drug Functionaliz
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2023).
Recent advances in the development of covalent inhibitors. (n.d.). PMC.
Covalent Inhibitors: To Infinity and Beyond. (2024). Journal of Medicinal Chemistry.
The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (2025).
Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 d
The rise of covalent inhibitors in str
Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. (n.d.). Frontiers.
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2025).
Key advances in the development of reversible covalent inhibitors. (2025). PMC.
Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applic
SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. (2018). Journal of the American Chemical Society.
The Synthesis and Biological Activities of [5-(4-Substituted Phenylsulfinyl/Sulfonyl)-1,3-Dimethyl-1H-Pyrazol-4-Yl]-Arylmethanones. (n.d.).
Novel inhibitors and activity-based probes targeting serine proteases. (2022). Frontiers.
Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (2018). ScienceDirect.
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC.
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). MDPI.
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (n.d.). PMC.
Advances in the construction of diverse SuFEx linkers. (2023).
Application Note: Covalent Modification of Peptides with 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride
Introduction: The Power of Covalent Probes in Peptide Science Covalent modification of peptides is a cornerstone of modern chemical biology and drug development. By forming a stable, irreversible bond with a target pepti...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Power of Covalent Probes in Peptide Science
Covalent modification of peptides is a cornerstone of modern chemical biology and drug development. By forming a stable, irreversible bond with a target peptide or protein, a covalent modifier can provide durable pharmacological effects, enable robust biochemical assays, and serve as a powerful tool for identifying and validating biological targets.[1][2] Among the arsenal of electrophilic "warheads" used for this purpose, sulfonyl fluorides (SFs) have emerged as a privileged class.[1][3] Unlike more promiscuous reagents, SFs exhibit a desirable balance of stability in aqueous environments and reactivity towards a specific set of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[1][2][4] This targeted reactivity profile minimizes off-target effects and allows for precise control over the modification process.
This application note provides a detailed guide to the use of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride (EDMP-SF) for the covalent modification of peptides. The pyrazole core is a common motif in medicinal chemistry, and its incorporation into the sulfonyl fluoride scaffold offers potential advantages in terms of modulating reactivity and providing specific interactions with the target molecule.[5] We will delve into the principles of SF-mediated modification, provide detailed experimental protocols, and outline methods for the characterization of the resulting modified peptides.
The Chemistry of Sulfonyl Fluoride-Mediated Peptide Modification
The utility of sulfonyl fluorides lies in the reactivity of the S(VI)-F bond. This bond is remarkably stable in aqueous solution, resisting hydrolysis far better than its sulfonyl chloride counterparts.[1] However, when presented with a suitably positioned nucleophilic amino acid side chain, the sulfur atom acts as an electrophile, undergoing nucleophilic attack and releasing a fluoride ion to form a stable sulfonamide or sulfonate ester linkage.
The primary targets for sulfonyl fluorides within peptides are the side chains of:
Lysine: The ε-amino group of lysine is a potent nucleophile that reacts with sulfonyl fluorides to form a highly stable sulfonamide bond.[1][5]
Tyrosine: The phenolic hydroxyl group of tyrosine can be targeted to form a stable sulfonate ester.[2]
Serine and Threonine: The hydroxyl groups of these amino acids can also be modified, particularly when they are located in a highly reactive environment, such as the active site of an enzyme.[1]
Histidine: The imidazole side chain of histidine can also be a target for sulfonyl fluorides.[1]
It is noteworthy that while sulfonyl fluorides can react with cysteine, the resulting thioester linkage is often unstable.[5] This provides a degree of selectivity away from what is often the most reactive nucleophile in a peptide.
The reaction is typically performed in a buffered aqueous solution at or near physiological pH. The choice of buffer, pH, and temperature can influence the rate and selectivity of the modification, and thus, these parameters should be optimized for each specific peptide-modifier pair.
Visualizing the Reaction Mechanism
The following diagram illustrates the general mechanism for the covalent modification of a lysine residue by EDMP-SF.
Caption: Reaction of EDMP-SF with a peptide's lysine residue.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific peptide and experimental goals.
Protocol 1: General Procedure for Covalent Modification of a Peptide with EDMP-SF
This protocol describes a general method for labeling a peptide with EDMP-SF.
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Reaction Buffer: e.g., 50 mM HEPES, pH 7.5; or 50 mM Sodium Phosphate, pH 8.0
Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Mass Spectrometer for analysis
Procedure:
Peptide Preparation: Dissolve the peptide in the chosen Reaction Buffer to a final concentration of 1-5 mg/mL.
EDMP-SF Stock Solution: Prepare a 10-50 mM stock solution of EDMP-SF in anhydrous DMF or DMSO. This should be prepared fresh before each use.
Reaction Initiation: Add a 5- to 20-fold molar excess of the EDMP-SF stock solution to the peptide solution. The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% (v/v) to maintain peptide solubility and integrity.
Incubation: Incubate the reaction mixture at room temperature (or 37°C to accelerate the reaction) for 2-24 hours. The progress of the reaction should be monitored by LC-MS at various time points (e.g., 1, 4, and 24 hours).
Reaction Quenching (Optional but Recommended): To stop the reaction, add a high concentration of a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any remaining EDMP-SF.
Purification: Purify the modified peptide from unreacted peptide, excess reagent, and byproducts using RP-HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a common choice.
Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the mass of the original peptide plus the mass of the EDMP-sulfonyl moiety (minus the mass of a fluorine atom). Further characterization by tandem mass spectrometry (MS/MS) can be used to identify the specific site(s) of modification.[6]
Protocol 2: Characterization by Mass Spectrometry
Accurate characterization of the modified peptide is critical to validate the outcome of the labeling reaction.
Intact Mass Analysis:
Analyze the purified product from Protocol 1 using ESI-MS or MALDI-TOF.
Calculate the expected mass of the modified peptide. The mass addition from the EDMP-sulfonyl moiety is approximately 215.27 Da (C8H11N2O2S).
Compare the observed mass to the theoretical mass. A successful modification will show a peak corresponding to the modified peptide's mass. The absence of the original peptide's mass peak indicates a complete reaction.
Site of Modification Analysis (Tandem MS):
Subject the ion corresponding to the modified peptide to fragmentation (e.g., collision-induced dissociation, CID).
Analyze the resulting fragment ions (b- and y-ions).
A mass shift of 215.27 Da on a specific fragment ion will pinpoint the modified amino acid residue.[3][4]
Amino Acid Residue
Nucleophilic Group
Mass of Added Moiety (Da)
Resulting Linkage
Lysine
ε-amino
215.27
Sulfonamide
Tyrosine
Phenolic hydroxyl
215.27
Sulfonate Ester
Serine
Hydroxyl
215.27
Sulfonate Ester
Threonine
Hydroxyl
215.27
Sulfonate Ester
Histidine
Imidazole nitrogen
215.27
Sulfonamide
Experimental Workflow Visualization
The following diagram outlines the general workflow for peptide modification and characterization.
Caption: Workflow for peptide modification with EDMP-SF.
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Low or no modification
Insufficient molar excess of EDMP-SF.
Increase the molar excess of EDMP-SF (e.g., up to 50-fold).
Low reactivity of the target residue.
Increase reaction temperature to 37°C. Increase reaction time. Increase pH (e.g., to 8.0-8.5 for lysine modification).
EDMP-SF hydrolysis.
Prepare fresh EDMP-SF stock solution immediately before use.
Multiple modifications
High molar excess of EDMP-SF.
Reduce the molar excess of the reagent.
Long reaction time.
Monitor the reaction closely and stop it at an earlier time point.
Multiple reactive residues on the peptide.
Consider site-directed mutagenesis to remove unwanted reactive sites if selectivity is crucial.
Poor recovery after HPLC
Modified peptide is insoluble or adsorbs to surfaces.
Adjust the mobile phase composition. Use a different column chemistry. Add a small amount of an organic solvent like isopropanol to the sample.
Conclusion
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride is a valuable tool for the covalent modification of peptides. Its sulfonyl fluoride warhead allows for the selective and stable labeling of key nucleophilic amino acid residues. The protocols and guidelines presented in this application note provide a robust framework for researchers to successfully employ EDMP-SF in their studies, paving the way for the development of novel peptide-based therapeutics, diagnostics, and research tools. As with any covalent modification strategy, careful optimization and thorough characterization are paramount to achieving reliable and reproducible results.
References
Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. (2018). PubMed. Available at: [Link]
The Oxidation of Cysteine-containing Peptides Caused by Perfluoroalkane Sulfonyl Fluorides. (2021). ResearchGate. Available at: [Link]
(A) Sulfonyl fluoride probes derived from a pyrimidine 2-aminopyrazole... (2015). ResearchGate. Available at: [Link]
Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt. (2025). PMC. Available at: [Link]
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). PMC. Available at: [Link]
Sulfonyl fluorides as privileged warheads in chemical biology. (2015). RSC Publishing. Available at: [Link]
Sulfonyl fluorides as privileged warheads in chemical biology. (2015). PMC. Available at: [Link]
Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media. (2025). ChemRxiv. Available at: [Link]
Targeted Annotation of S-Sulfonylated Peptides by Selective Infrared Multiphoton Dissociation Mass Spectrometry. (2018). PMC. Available at: [Link]
Peptido Sulfonyl Fluorides as New Powerful Proteasome Inhibitors. (2012). ACS Publications. Available at: [Link]
Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025). Royal Society of Chemistry. Available at: [Link]
Troubleshooting low yield in 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride click chemistry
A Guide to Overcoming Low Yields in SuFEx Click Chemistry Welcome to the technical support hub for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride. This guide is designed for researchers, chemists, and drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Overcoming Low Yields in SuFEx Click Chemistry
Welcome to the technical support hub for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. As Senior Application Scientists, we have compiled this resource to address the most common challenges encountered in the lab, with a focus on diagnosing and resolving issues of low reaction yield.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section is structured to help you pinpoint the root cause of poor reaction outcomes and provides actionable, evidence-based solutions.
Q1: My SuFEx reaction shows low or no conversion of the starting materials. What are the most likely causes?
Low conversion is the most common issue and can typically be traced back to one of four areas: catalyst activity, nucleophile reactivity, substrate integrity, or reaction conditions.
Cause 1: Ineffective Catalysis
The choice and handling of the catalyst are critical. The reactivity of SuFExable hubs is directly related to the strength of the catalyst employed.[1][2][3]
Insight: Common amine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective but can be susceptible to hydrolysis, especially in non-anhydrous solvents, which reduces their catalytic activity.[4] Heteroaromatic sulfonyl fluorides, such as the pyrazole derivative , are often more challenging substrates and may require stronger catalysts than simple aryl sulfonyl fluorides.[2]
Solution:
Switch to a Stronger, More Robust Catalyst: We strongly recommend using 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), also known as Barton's base.[3] It is a sterically hindered, powerful guanidine base that shows superior performance, especially for challenging substrates.[1][3]
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation by moisture.
Cause 2: Poor Nucleophile Reactivity
The nature of your nucleophile (typically a phenol or an amine) significantly impacts reaction kinetics.
Insight: Electron-deficient phenols or sterically hindered nucleophiles are inherently less reactive and will require more forcing conditions.[5] In classic SuFEx, phenols are often converted to their more reactive silyl ethers, but this adds an extra synthetic step.[1]
Solution:
Employ an "Accelerated SuFEx" Protocol: The combination of BTMG (catalyst) and hexamethyldisilazane (HMDS) as an additive can directly activate alcohols in situ.[1][4] HMDS serves a dual purpose: it activates the alcohol and acts as a fluoride scavenger, driving the reaction forward and protecting the catalyst.[1][6] This approach bypasses the need for pre-silylation.
Increase Temperature: For particularly sluggish reactions, a moderate increase in temperature (e.g., to 40-60 °C) can improve the rate, though this should be done cautiously to avoid potential side reactions.[3]
Cause 3: Substrate Degradation
While sulfonyl fluorides are significantly more stable than their sulfonyl chloride counterparts, they are not indestructible.[7][8][9][10]
Insight: 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride, as a heteroaromatic sulfonyl fluoride, may have different stability profiles compared to simple aryl sulfonyl fluorides.[10][11] Prolonged exposure to moisture, strong bases, or nucleophilic solvents (like methanol) during storage or workup can lead to hydrolysis.
Solution:
Verify Substrate Quality: Before starting, check the purity of your sulfonyl fluoride by NMR or LC-MS.
Proper Storage: Store the compound in a desiccator, under an inert atmosphere if possible, and away from light and heat.
Use a Non-nucleophilic Solvent: Acetonitrile (MeCN) and Dimethylformamide (DMF) are generally good choices. Avoid protic solvents like alcohols in the reaction mixture unless they are the intended nucleophile.
Cause 4: Suboptimal Reaction Parameters
Insight: Incorrect solvent choice can lead to poor solubility of reactants. Reaction concentration also plays a role; overly dilute conditions can slow down the reaction rate.
Solution:
Solvent Selection: Anhydrous acetonitrile is the most common and effective solvent for SuFEx reactions.[5]
Concentration: Aim for a concentration in the range of 0.1 M to 0.5 M for your limiting reagent.
Caption: Troubleshooting workflow for low SuFEx reaction yield.
Q2: My reaction is sluggish and requires long reaction times, even with DBU. How can I speed it up?
This is a classic sign that your reaction requires a catalytic system with higher activity. The "Accelerated SuFEx Click Chemistry" (ASCC) protocol was developed specifically for this scenario.[1][2][4]
Insight: The synergistic action of the BTMG catalyst and the HMDS additive dramatically shortens reaction times from hours to minutes.[1] The proposed mechanism involves HMDS facilitating the in situ formation of a highly reactive silyl ether or a guanidinium-phenoxide ion pair, which then undergoes rapid SuFEx.[2] This circumvents the kinetic barrier of reacting directly with a less nucleophilic alcohol.
Solution: Adopt the ASCC protocol. A typical setup involves using your alcohol nucleophile, 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride, 1.0-1.5 equivalents of HMDS, and a catalytic amount of BTMG (1-20 mol%) in anhydrous MeCN at room temperature. For challenging substrates like heteroaromatic sulfonyl fluorides or secondary alcohols, a higher catalyst loading (up to 20 mol%) may be necessary.[2][3]
Caption: Simplified mechanism of Accelerated SuFEx (ASCC).
Frequently Asked Questions (FAQs)
Q: What is Sulfur(VI) Fluoride Exchange (SuFEx) chemistry?
A: SuFEx is a powerful class of click reactions developed by K. Barry Sharpless and coworkers.[7] It involves the exchange of a fluoride atom on a high-valent sulfur(VI) center with a nucleophile, such as a phenol or amine.[3] The S-F bond is exceptionally stable but can be "activated" under specific catalytic conditions, making the reaction highly reliable and orthogonal to many other functional groups.[3][9]
Q: Do I need to convert my phenol to a silyl ether before the reaction?
A: Not anymore. While classic SuFEx protocols rely on pre-formed aryl silyl ethers for high reactivity, the modern "Accelerated SuFEx" (ASCC) protocol using BTMG and HMDS allows for the direct use of free alcohols and phenols.[1][2] This simplifies the workflow significantly.
Q: What is the best catalyst for my reaction with 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride?
A: For this specific substrate, which is a heteroaromatic sulfonyl fluoride, we recommend starting with the BTMG/HMDS system. It offers the highest reactivity and is most likely to provide good yields in a short time.[2] If you must use a more traditional catalyst, DBU is a stronger choice than triethylamine (Et3N).[1][3]
Q: Can I use an amine as the nucleophile?
A: Yes. SuFEx is highly effective for forming S-N bonds with primary and secondary amines.[1] The same principles of catalysis apply; stronger bases and anhydrous conditions are key. For amine nucleophiles, catalyst systems like Ca(NTf₂)₂/DABCO have also been shown to be effective.[8][12]
Optimized Protocols & Data
Table 1: Catalyst Selection Guide for SuFEx Reactions
Catalyst
Class
pKaH (in MeCN)
Typical Loading (mol%)
Key Advantages
Considerations
Et₃N
Tertiary Amine
~18.8
Stoichiometric
Inexpensive
Low activity; only for most reactive hubs (e.g., SO₂F₂).[3]
Solvent & Additive: Add anhydrous acetonitrile (MeCN, 1.0 mL) followed by hexamethyldisilazane (HMDS) (1.2 equiv., 0.12 mmol).
Catalysis: Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (5 mol%, 0.005 mmol). Note: For sluggish reactions, this can be increased up to 20 mol%.
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 5-30 minutes.[1][2]
Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure to remove volatile components (MeCN, HMDS, TMS-F, NH₃, BTMG).[1] The crude product can then be purified by column chromatography if necessary.
References
Moses, C. et al. (2021). Accelerated SuFEx Click Chemistry for Modular Synthesis. Cold Spring Harbor Laboratory. [Link]
Smedley, C. J. et al. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC. [Link]
Kee, J. et al. (2024). Modular synthesis of functional libraries by accelerated SuFEx click chemistry. Chemical Science. [Link]
Smedley, C. J. et al. (2023). Sulfur fluoride exchange. PMC, NIH. [Link]
Li, G. et al. (2023). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis. [Link]
Toste, F. D. et al. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC. [Link]
ResearchGate. Optimization of the reaction conditions. ResearchGate. [Link]
Ball, N. D. et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. [Link]
Ferreira, V. F. et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]
Gámez-Valero, A. et al. (2022). Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction. Organic Letters, ACS Publications. [Link]
Mair, L. et al. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega. [Link]
Chernykh, A. et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
Wang, P. et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review. [Link]
Technical Support Center: Enhancing Reactions of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride with Weak Nucleophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountere...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered when reacting 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride with weak nucleophiles. Our focus is on providing practical, evidence-based solutions to enhance your reaction rates and yields.
Introduction: The Challenge of Sulfonyl Fluoride Reactivity
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride is a valuable building block in medicinal chemistry and organic synthesis.[1][2] Like other sulfonyl fluorides, it offers a unique balance of stability and reactivity.[3] However, this inherent stability can also present a challenge, leading to sluggish or non-existent reactions with weak nucleophiles such as certain amines and alcohols.[4] This guide will explore various strategies to overcome these kinetic barriers and achieve successful transformations.
The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of click chemistry, provides a powerful framework for understanding and optimizing these reactions.[5][6] By leveraging the principles of SuFEx, we can modulate the reactivity of the sulfonyl fluoride group and facilitate its reaction with a broader range of nucleophiles.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might face during your experiments and offers actionable solutions based on established chemical principles.
Issue 1: Low or No Conversion with Weak Amine Nucleophiles
Scenario: You are attempting to synthesize a sulfonamide by reacting 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride with a weakly basic amine (e.g., an aniline derivative), but you observe minimal to no product formation even after extended reaction times.
Root Cause Analysis:
The primary reason for low reactivity is the insufficient nucleophilicity of the amine to attack the electrophilic sulfur center of the sulfonyl fluoride. The high strength of the sulfur-fluorine bond further impedes the reaction.[4]
Solutions:
Catalytic Activation: The use of catalysts is a highly effective strategy to accelerate SuFEx reactions.[5]
Base Catalysis: Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-Diazabicyclo[2.2.2]octane (DABCO) can activate the sulfonyl fluoride and/or deprotonate the amine, increasing its nucleophilicity.[7][8]
Lewis Acid Catalysis: Combining a Lewis acid such as calcium triflimide (Ca(NTf₂)₂) with a base like DABCO has proven to be a powerful system for activating sulfonyl fluorides towards amine nucleophiles, even at room temperature.[4][8]
N-Heterocyclic Carbenes (NHCs): NHCs can act as potent organocatalysts to promote the reaction between sulfonyl fluorides and amines, often providing good to high yields.[9]
Reaction Condition Optimization:
Solvent Selection: The choice of solvent can significantly impact reaction rates. While aprotic polar solvents like acetonitrile or THF are commonly used, exploring "on-water" conditions, where the reaction is performed in a biphasic aqueous-organic mixture, can sometimes lead to rate acceleration.[5]
Temperature: Increasing the reaction temperature can provide the necessary activation energy. However, this should be done cautiously to avoid potential side reactions or decomposition of starting materials.
Reagent Stoichiometry: Using an excess of the amine nucleophile can help drive the reaction equilibrium towards the product.
Experimental Protocol: Lewis Acid-Base Catalyzed Sulfonamide Synthesis
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride (1.0 equiv).
Add the weak amine nucleophile (1.2-1.5 equiv).
Add Ca(NTf₂)₂ (10-20 mol%) and DABCO (1.1 equiv).
Add anhydrous solvent (e.g., THF or acetonitrile) to achieve a suitable concentration.
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied.
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
Purify the crude product by column chromatography.
dot
graph TD {
A[Start: Low Conversion with Weak Amine] --> B{Is a catalyst being used?};
B -- No --> C[Add a catalyst];
B -- Yes --> D{Which catalyst?};
C --> E[Option 1: DBU or DABCO];
C --> F[Option 2: Ca(NTf2)2 + DABCO];
C --> G[Option 3: N-Heterocyclic Carbene];
D -- DBU/DABCO --> H{Is the reaction still slow?};
D -- Ca(NTf2)2/DABCO --> H;
D -- NHC --> H;
H -- Yes --> I[Optimize reaction conditions];
I --> J[Increase temperature];
I --> K[Change solvent];
I --> L[Increase amine stoichiometry];
J --> M[Monitor for side products];
K --> N[Consider 'on-water' conditions];
L --> O[Re-evaluate reaction progress];
O --> P[Proceed to workup];
N --> P;
M --> P;
}
caption: Troubleshooting flowchart for amine reactions.
Issue 2: Poor Reactivity with Alcohol Nucleophiles
Scenario: Your goal is to synthesize a sulfonate ester by reacting 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride with an alcohol (primary, secondary, or phenol), but the reaction is not proceeding efficiently.
Root Cause Analysis:
Alcohols are generally weaker nucleophiles than amines. For the reaction to occur, the alcohol must be deprotonated to form a more nucleophilic alkoxide or phenoxide. Steric hindrance around the alcohol can also significantly slow down the reaction.
Solutions:
Strong Base Activation: A strong, non-nucleophilic base is typically required to deprotonate the alcohol.
Guanidine Bases: Bases like 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTPP) or 1,1,3,3-Tetramethylguanidine (TMG) are effective.[5] A particularly potent combination is the use of a guanidine base like 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine (DBU) or tetramethylguanidine (TMG) in the presence of hexamethyldisilazane (HMDS).[6] This system facilitates the in situ formation of a more reactive silyl ether intermediate.
Solvent and Temperature:
Anhydrous aprotic solvents are crucial to prevent quenching of the strong base.
For sterically hindered or less reactive alcohols, elevated temperatures may be necessary.[5]
For Phenols: The acidity of phenols makes them more amenable to deprotonation. A moderately strong base like DBU is often sufficient.
In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equiv) in an anhydrous aprotic solvent (e.g., acetonitrile or THF).
Add hexamethyldisilazane (HMDS) (1.1 equiv) and a catalytic amount of a guanidine base such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (1-20 mol%).[6]
Stir the mixture for a few minutes to allow for the formation of the silyl ether.
Monitor the reaction by TLC or LC-MS. Most reactions are complete within minutes to a few hours at room temperature.[6]
Upon completion, the reaction can often be purified by simply removing the volatile byproducts under reduced pressure or by passing it through a short plug of silica gel.
Q1: Why is my sulfonyl fluoride unreactive even with a catalyst?
A1: Several factors could be at play:
Steric Hindrance: Significant steric bulk on either the pyrazole ring or the nucleophile can prevent the necessary orbital overlap for the reaction to occur.
Electronic Effects: If the pyrazole ring has strong electron-donating groups, it can decrease the electrophilicity of the sulfur atom, making it less susceptible to nucleophilic attack. Conversely, electron-withdrawing groups on the nucleophile will decrease its reactivity.[7]
Catalyst Incompatibility or Degradation: Ensure your catalyst is pure and handled under appropriate conditions (e.g., exclusion of moisture for Lewis acids and strong bases).
Incorrect Stoichiometry: Double-check the molar ratios of your reactants and catalyst. For challenging substrates, higher catalyst loadings (up to 20 mol%) may be required.[5]
Q2: Can I use 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride instead of the fluoride?
A2: While sulfonyl chlorides are generally more reactive than sulfonyl fluorides, they also have several drawbacks. They can be less stable for storage and may exhibit poorer selectivity in the presence of multiple nucleophilic sites.[4] The increased stability of sulfonyl fluorides makes them advantageous for many applications, despite their lower reactivity.[4]
Q3: Are there any alternative methods to activate the sulfonyl fluoride?
A3: Yes, other activation methods exist, although they may be less common for this specific substrate. These include photochemical methods and the use of other organocatalysts.[9][10] Additionally, intramolecular activation strategies, where a nearby functional group assists in the reaction, have been explored for other sulfonyl fluorides.[11]
Q4: How can I confirm that my starting sulfonyl fluoride is pure?
A4: The purity of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride can be assessed using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis. The corresponding sulfonyl chloride is commercially available and can serve as a precursor for the synthesis of the sulfonyl fluoride.[12] The synthesis often involves the reaction of the corresponding sulfonic acid or its salt with a fluorinating agent.[13][14]
Q5: What are some typical reaction times I should expect?
A5: Reaction times can vary widely depending on the nucleophile, catalyst, and conditions. With efficient catalytic systems and reactive nucleophiles, reactions can be complete in as little as 5-30 minutes.[6] For weaker nucleophiles or less optimized conditions, reactions may require several hours to overnight. It is crucial to monitor the reaction progress to determine the optimal time.
Catalyst loading may need to be increased for hindered alcohols.[6]
Phenols
DBU or TMG
Acetonitrile, DMF
Room Temperature
Generally more reactive than aliphatic alcohols.
This guide is intended to provide a solid foundation for troubleshooting and optimizing your reactions. Remember that each substrate combination is unique, and some degree of empirical optimization will always be necessary.
References
National Institutes of Health (NIH). Sulfur fluoride exchange. Available from: [Link]
ACS Publications. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters. Available from: [Link]
National Institutes of Health (NIH). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Available from: [Link]
ACS Publications. SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis. Available from: [Link]
ACS Publications. An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters. Available from: [Link]
Royal Society of Chemistry. Sulfur fluoride exchange with carbon pronucleophiles. Chemical Science. Available from: [Link]
Cold Spring Harbor Laboratory. Accelerated SuFEx Click Chemistry for Modular Synthesis. Available from: [Link]
National Institutes of Health (NIH). Intramolecular chalcogen bonding activated SuFEx click chemistry for efficient organic-inorganic linking. Available from: [Link]
Royal Society of Chemistry. Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications. Available from: [Link]
The Doyle Group. Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Available from: [Link]
ACS Publications. Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. Available from: [Link]
Royal Society of Chemistry Blogs. Not all sulfonyl fluorides were created equally - some have oxetanes. Available from: [Link]
ACS Publications. Mild Strategy for the Preparation of Alkyl Sulfonyl Fluorides from Alkyl Bromides and Alcohols Using Photoredox Catalysis and Flow Chemistry. Organic Letters. Available from: [Link]
National Institutes of Health (NIH). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Available from: [Link]
Open Access LMU. Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. Available from: [Link]
National Institutes of Health (NIH). Facile synthesis of sulfonyl fluorides from sulfonic acids. Available from: [Link]
Handling and storage best practices for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride
Welcome to the technical support and troubleshooting center for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride (CAS: 1934417-23-8). As a heteroaromatic sulfonyl fluoride, this compound is a highly valuable building...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting center for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride (CAS: 1934417-23-8). As a heteroaromatic sulfonyl fluoride, this compound is a highly valuable building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and the design of targeted covalent inhibitors.
This guide is engineered for drug development professionals and provides field-proven insights into the causality behind handling procedures, reaction optimization, and safety protocols.
Storage, Stability, and Handling FAQs
Q: How should I store the compound to prevent degradation, and what is the chemical mechanism of its decay?A: While heteroaromatic sulfonyl fluorides are markedly more stable than their sulfonyl chloride counterparts , they are not entirely immune to degradation. The primary mechanism of decay is base-catalyzed hydrolysis. When exposed to ambient moisture over prolonged periods, water acts as a nucleophile, attacking the electrophilic S(VI) center. This displaces the fluoride ion, generating the corresponding 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonic acid and hydrofluoric acid (HF).
Best Practice: Store the compound as a lyophilized solid at -20°C in a desiccator. If preparing stock solutions, use strictly anhydrous DMSO and store in single-use aliquots to prevent freeze-thaw condensation.
Q: What are the critical safety protocols when handling this compound in biological assays?A: Because this compound undergoes hydrolysis to release HF, it must be treated as an "HF Releaser" . HF is highly toxic, deeply penetrating, and corrosive to both human tissue and laboratory equipment.
Best Practice: Never store aqueous or acidic solutions of this compound in glass containers, as the liberated HF will etch the glass and compromise container integrity . Always handle the powder and concentrated stocks in a certified chemical fume hood while wearing nitrile gloves (which offer >480 minutes of breakthrough resistance for similar sulfonyl fluorides). Ensure calcium gluconate gel is readily available in the lab as a first-aid countermeasure for accidental HF exposure.
Q: I am observing low labeling efficiency of my target protein. How can I optimize the SuFEx reaction?A: SuFEx chemistry relies on the precise activation of the S-F bond by a target nucleophile (typically the hydroxyl of Tyrosine or the primary amine of Lysine). If labeling is poor, the causality usually stems from either protonation states or steric hindrance:
pH Optimization: The target amino acid must be deprotonated to act as an effective nucleophile. If your buffer pH is below 7.5, Tyrosine (pKa ~10) and Lysine (pKa ~10.5) remain protonated and unreactive. Elevate the buffer pH to 8.0–8.5.
Steric Hindrance: The 3,5-dimethyl substitutions on the pyrazole ring create significant steric bulk adjacent to the sulfonyl group . If your target nucleophile is buried in a deep binding pocket, this bulk may physically prevent the necessary trajectory for S(VI) attack. Consider adding a mild SuFEx catalyst (e.g., a biphasic base or specialized Lewis acid) if the biological system tolerates it.
Competing Hydrolysis: Do not exceed pH 9.0. At highly basic pH, hydroxide ions outcompete the protein nucleophiles, leading to rapid hydrolysis of your probe before it can bind its target.
Q: The compound precipitates immediately upon addition to my biological assay buffer. How do I resolve this?A: The 1-ethyl-3,5-dimethyl-pyrazole core is highly lipophilic, resulting in poor aqueous solubility.
Solution: Do not add the solid directly to aqueous buffers. Prepare a highly concentrated stock (50–100 mM) in anhydrous DMSO. When initiating the assay, inject the DMSO stock directly into the vortexing buffer to prevent localized high concentrations that trigger nucleation and precipitation. Maintain a final DMSO concentration of ≤2% to preserve protein folding.
To aid in experimental design, the following table summarizes the comparative stability and reactivity metrics of heteroaromatic sulfonyl fluorides against traditional electrophiles.
Metric
Sulfonyl Fluorides (e.g., Target Compound)
Sulfonyl Chlorides
Aqueous Stability (t½ at pH 7.4)
High (> 24 hours)
Low (< 10 minutes)
Primary Protein Targets
Tyrosine (-OH), Lysine (-NH2), Histidine
Cysteine (-SH), Lysine (-NH2)
Storage Container Compatibility
Polyethylene/Polypropylene (Avoid Glass if aqueous)
Glass or Plastic
HF Release Risk
Yes (Requires strict handling protocols)
No (Releases HCl)
SuFEx Catalysis Requirement
Often required for unactivated targets
Not required
Validated Methodology: Step-by-Step SuFEx Protein Labeling
To ensure scientific integrity, covalent labeling experiments must be self-validating. The following protocol includes a critical quenching step to eliminate unreacted probe, preventing false-positive labeling during downstream LC-MS/MS sample preparation.
Step 1: Reagent Preparation
Dissolve 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride in anhydrous DMSO to a concentration of 50 mM.
Store over molecular sieves if not used immediately.
Step 2: Target Protein Equilibration
Buffer exchange your target protein into 50 mM HEPES, 150 mM NaCl, pH 8.0. (Note: Avoid Tris buffer at this stage, as its primary amine will compete with your protein for the sulfonyl fluoride).
Normalize protein concentration to 10 µM.
Step 3: Reaction Initiation
Aliquot 100 µL of the protein solution into a polypropylene microcentrifuge tube.
Add 1 µL of the 50 mM compound stock (final concentration: 500 µM, 50x molar excess).
Vortex gently for 3 seconds. Incubate at room temperature for 4 to 12 hours.
Step 4: Self-Validating Quench (Critical Step)
To halt the reaction and validate that observed adducts occurred during the assay (not during MS prep), add 10 µL of 1 M Tris-HCl (pH 8.5) or 100 mM Ethanolamine.
Incubate for 30 minutes. The excess primary amines will rapidly consume any unreacted sulfonyl fluoride, converting it to an inert sulfonamide.
Step 5: Analysis
Subject the quenched sample to intact protein LC-MS or digest for bottom-up MS/MS to map the specific site of covalent modification.
Pathway Visualization
The following diagram illustrates the mechanistic dichotomy between successful SuFEx labeling and the competing hydrolysis pathway that generates toxic byproducts.
SuFEx reaction pathway vs. hydrolysis of heteroaromatic sulfonyl fluorides.
References
Royal Society of Chemistry. Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Available at:[Link]
Duke University Occupational & Environmental Safety Office. Chemical Safety Guidelines - PMSF and HF Releasers. Available at:[Link]
Purdue University Radiological and Environmental Management. Standard Operating Procedure: Phenylmethanesulfonyl fluoride (PMSF). Available at:[Link]
Reference Data & Comparative Studies
Validation
Paradigm Shift in Electrophile Design: Reactivity and Chemoselectivity of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride versus Traditional Sulfonyl Chlorides
For decades, sulfonyl chlorides have served as the foundational electrophiles for synthesizing sulfonamides and sulfonate esters in medicinal chemistry. However, their intrinsic hyper-reactivity often becomes a liability...
Author: BenchChem Technical Support Team. Date: April 2026
For decades, sulfonyl chlorides have served as the foundational electrophiles for synthesizing sulfonamides and sulfonate esters in medicinal chemistry. However, their intrinsic hyper-reactivity often becomes a liability, leading to rapid hydrolysis, poor functional group tolerance, and non-selective side reactions. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally disrupted this paradigm.
By transitioning from the S–Cl bond to the highly stable S–F bond, researchers can achieve unprecedented chemoselectivity. This guide provides an in-depth, objective comparison between traditional sulfonyl chlorides and the advanced SuFEx building block 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride , detailing the mechanistic causality behind their divergent reactivity profiles and providing self-validating protocols for their application.
Mechanistic Causality: S–F vs. S–Cl Bond Dynamics
The stark contrast in performance between sulfonyl fluorides and sulfonyl chlorides is rooted in the fundamental properties of the sulfur-halogen bond.
Thermodynamic Stability and Hydrolysis Resistance:
The S–F bond is significantly shorter and stronger than the S–Cl bond. Sulfonyl fluorides demonstrate robust thermodynamic stability towards hydrolysis and thermal decomposition; they can remain intact in aqueous media and even at elevated temperatures (e.g., 130°C) where chloride analogs rapidly degrade into sulfonic acid dead-ends.1.
Chemoselectivity via Controlled Activation:
Unlike the highly polarized, spontaneously reactive S–Cl bond, the S–F bond is a "demure electrophile." It remains inert to most nucleophiles until specifically activated. This activation typically requires a facilitating agent, such as a strong hydrogen-bond acceptor, a bifluoride counterion, or a nucleophilic catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).2.
Application in Drug Discovery:
The 1-ethyl-3,5-dimethyl-1H-pyrazole core is a privileged scaffold in pharmaceutical development. By equipping this core with a sulfonyl fluoride warhead rather than a chloride, researchers can deploy it in complex, late-stage functionalization arrays or utilize it as a targeted covalent inhibitor warhead that resists premature metabolic degradation.3.
Reactivity Workflow: Fluoride vs. Chloride
The following diagram illustrates the logical divergence in reaction pathways when subjecting pyrazole-based sulfonyl halides to aqueous or complex nucleophilic environments.
Workflow comparing the reactivity and stability of sulfonyl chlorides vs. sulfonyl fluorides.
Quantitative Performance Comparison
When deployed in parallel synthesis arrays, the differences between the two functional groups become quantitatively apparent. The table below summarizes the performance metrics based on standard combinatorial chemistry benchmarks.4.
Excellent (>90% yield of exclusive N-sulfonylation)
Reactivity with Phenols (Uncatalyzed)
High (Spontaneous O-sulfonylation, prone to hydrolysis)
Inert (Requires DBU or BEMP catalysis)
Storage & Handling
Moisture-sensitive, requires inert atmosphere
Bench-stable, insensitive to ambient moisture
Suitability for "On-Water" Synthesis
Incompatible
Highly compatible (Precipitates cleanly without hydrolysis)
Self-Validating Experimental Protocols
To leverage the unique properties of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride, researchers must adapt their protocols from traditional substitution chemistry to SuFEx-mediated pathways. The following protocols are designed as self-validating systems to ensure experimental integrity.
Protocol 1: Chemoselective Parallel Synthesis of Pyrazole-Sulfonamides
Objective: Selectively sulfonylate the primary amine of an amino-alcohol without protecting the hydroxyl group.
Causality of Method:
Sulfonyl chlorides are indiscriminately electrophilic and will attack both the nitrogen and oxygen centers, necessitating tedious protection/deprotection steps. By utilizing the pyrazole-sulfonyl fluoride, the intrinsic activation barrier of the S–F bond ensures that only the more nucleophilic amine reacts under mild basic conditions, leaving the hydroxyl group completely untouched.
Step-by-Step Procedure:
Preparation: In a 10 mL reaction vial, dissolve the target amino-alcohol (1.0 mmol) in 3 mL of acetonitrile.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol). Note: DIPEA acts as an acid scavenger for the generated HF, driving the equilibrium forward without acting as a nucleophilic catalyst.
Electrophile Addition: Add 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride (1.1 mmol) to the solution.
Reaction: Stir the mixture at 50°C for 12 hours.
Validation Checkpoint (LC-MS): Sample the reaction. The mass spectrum must show a single dominant peak corresponding to the mono-N-sulfonylated product. The absence of a +M(SO2-Pyrazole) mass shift on the hydroxyl confirms perfect chemoselectivity. The absence of the sulfonic acid mass confirms hydrolytic stability.
Workup: Concentrate the solvent under reduced pressure and purify via flash chromatography (EtOAc/Hexane) to isolate the pure sulfonamide.
Protocol 2: SuFEx-Catalyzed Synthesis of Aryl Sulfonates
Objective: Couple 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride with a complex phenol using DBU catalysis.
Causality of Method:
Because the S–F bond is inert to phenols under standard basic conditions, a catalyst is strictly required. DBU acts as a specialized activator. It is postulated that DBU either forms a highly reactive transient sulfonylammonium intermediate or engages in a hydrogen-bonding network that significantly lowers the activation barrier for the incoming phenolate. 5.
Step-by-Step Procedure:
Preparation: In an oven-dried vial, dissolve the phenol derivative (1.0 mmol) and 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride (1.0 mmol) in 4 mL of anhydrous THF.
Reaction: Stir the mixture at room temperature for 4–6 hours.
Validation Checkpoint (19F NMR): Extract a 0.1 mL aliquot and analyze via 19F NMR. The sharp singlet characteristic of the starting sulfonyl fluoride (typically around +50 to +60 ppm) must be completely consumed, validating the efficiency of the SuFEx catalytic cycle.
Workup: Quench the reaction with saturated aqueous NH4Cl (5 mL), extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate to yield the pyrazole-sulfonate ester.
Conclusion
The transition from sulfonyl chlorides to sulfonyl fluorides represents a critical evolution in synthetic and medicinal chemistry. 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride eliminates the hydrolytic instability and poor chemoselectivity that plague its chlorinated counterpart. By integrating this SuFEx-enabled building block, drug development professionals can execute late-stage functionalizations with high fidelity, streamline parallel synthesis workflows, and design robust covalent probes that remain stable in complex biological environments.
Mass spectrometry validation of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride protein adducts
Mass Spectrometry Validation of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl Fluoride Protein Adducts: A Comparative Guide As chemoproteomics shifts from broad-spectrum reactive probes to highly selective, proximity-drive...
Author: BenchChem Technical Support Team. Date: April 2026
Mass Spectrometry Validation of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl Fluoride Protein Adducts: A Comparative Guide
As chemoproteomics shifts from broad-spectrum reactive probes to highly selective, proximity-driven electrophiles, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has taken center stage. Sulfonyl fluorides (SFs) have emerged as 1 due to their unique balance of aqueous stability and context-dependent reactivity[1].
This guide provides an in-depth, objective comparison of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride (EDP-SF) against legacy alternatives, alongside a self-validating mass spectrometry (MS) methodology to confirm target engagement and map covalent adducts.
Comparative Performance Analysis
Unlike classic, highly reactive electrophiles that indiscriminately label solvent-exposed nucleophiles, EDP-SF is a latent electrophile. The 1-ethyl-3,5-dimethyl-1H-pyrazole scaffold acts as a recognition element—often mimicking kinase hinge-binders or specific pharmacophores—guiding the sulfonyl fluoride warhead into a specific protein microenvironment.
It remains unreactive until it encounters a localized catalytic residue, such as the lowered pKa of a 2, which triggers the SuFEx reaction[2].
Table 1: Objective Comparison of Covalent Sulfonyl Probes
Feature
EDP-SF (The Product)
PMSF (Legacy Alternative)
AEBSF (Legacy Alternative)
Aryl Fluorosulfates
Warhead Type
Heteroaryl Sulfonyl Fluoride
Alkyl/Aryl Sulfonyl Fluoride
Aryl Sulfonyl Fluoride
Fluorosulfate (-OSO₂F)
Aqueous Stability
High (t₁/₂ > 24h at pH 7.4)
Low (t₁/₂ ~ 1h at pH 7.4)
Moderate (t₁/₂ ~ 5h)
Very High (Requires SuFEx)
Reactivity Profile
Context-dependent (Proximity)
Broad, highly reactive
Broad, highly reactive
Highly selective (Latent)
Primary Targets
Tyr, Lys, Ser, His
Ser (Proteases)
Ser (Proteases)
Tyr, Lys
MS Adduct Shift
+187.054 Da
+156.024 Da
+183.035 Da
Variable
Causality Note: The precise monoisotopic mass shift for EDP-SF (+187.054 Da) is calculated based on the addition of the sulfonyl radical (C₇H₁₁N₂O₂S) following the elimination of hydrogen fluoride (HF) during the covalent SuFEx reaction.
The Self-Validating Validation Workflow
Rigorous mass spectrometry validation is required, as some SF adducts can undergo unexpected 3 driven by neighboring-group participation during sample preparation[3]. To prevent false positives, we employ a bifurcated, self-validating workflow: Intact MS establishes the exact stoichiometry of labeling, which acts as a ground-truth filter for the subsequent bottom-up LC-MS/MS site identification.
Fig 1: LC-MS/MS workflow for validating EDP-SF protein adducts and mapping SuFEx binding sites.
Step-by-Step Experimental Methodologies
Phase 1: Intact Protein Mass Spectrometry (Stoichiometry Validation)
Objective: Confirm that EDP-SF labels the target protein cleanly (e.g., 1:1 stoichiometry) without promiscuous multi-labeling.
Causality: Skipping intact MS often leads to wild-goose chases in bottom-up data. If intact MS shows zero labeling, digesting the protein is a waste of time. If it shows +3 or +4 adducts, the probe concentration is too high, leading to non-specific labeling.
Incubation: Incubate 2 µM of the target recombinant protein with 10 µM EDP-SF (5x molar excess) in 50 mM HEPES buffer (pH 7.4) at 37°C for 2 hours. Note: Avoid primary amine buffers like Tris, which can theoretically compete as nucleophiles.
Acidic Quenching: Add Formic Acid (FA) to a final concentration of 0.1%.
Causality: SuFEx reactions require deprotonated nucleophiles (e.g., phenoxide form of Tyrosine). Dropping the pH to ~2.7 instantly protonates these residues, freezing the kinetic state of the reaction and preventing artificial labeling during sample handling.
Desalting: Pass the quenched sample through a C4 ZipTip or an online LC-desalting column to remove excess unreacted probe and buffer salts.
Acquisition & Deconvolution: Analyze via LC-MS on a high-resolution instrument (e.g., Q-TOF or Orbitrap). Deconvolute the multiply charged envelope. A successful target engagement will show a clean mass shift of +187.05 Da compared to the vehicle (DMSO) control.
Phase 2: Bottom-Up LC-MS/MS (Site Identification)
Objective: Map the exact amino acid residue modified by the EDP-SF warhead.
Causality: Because some sulfonyl adducts are susceptible to hydrolysis at high pH or extended temperatures[3], digestion conditions must be strictly controlled.
Denaturation & Reduction: Resuspend the protein pellet in 8M Urea / 50 mM ammonium bicarbonate (pH 7.8). Reduce with 10 mM DTT (37°C, 30 min).
Alkylation: Alkylate free cysteines with 20 mM Iodoacetamide (Room temp, 30 min, in the dark).
Controlled Digestion: Dilute the urea concentration to < 1M. Add Trypsin at a 1:50 (enzyme:protein) ratio. Digest for exactly 4-6 hours at 37°C.
Causality: Do not perform an overnight digestion. Prolonged exposure to slightly alkaline pH (7.8) increases the risk of adduct loss via neighboring-group participation.
LC-MS/MS Acquisition:
Inject peptides onto a C18 nanoLC column coupled to an Orbitrap mass spectrometer.
Fragmentation: Use Higher-energy C-trap Dissociation (HCD). EDP-SF adducts are generally stable enough to survive HCD, generating a strong b/y ion series.
Data Analysis: Search the RAW files using standard proteomics software (e.g., MaxQuant, Proteome Discoverer).
Dynamic Modification: Add a custom modification of +187.0541 Da on Tyrosine (Y), Lysine (K), Serine (S), and Histidine (H).
Validation: Manually inspect the MS/MS spectra of the modified peptide. Ensure that the b- and y-ion series unambiguously localize the +187.054 Da mass shift to a single specific residue.
In vitro stability comparison of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride and aryl fluorosulfates
A Comparative Guide to the In Vitro Stability of Heterocyclic Sulfonyl Fluorides and Aryl Fluorosulfates In the landscape of covalent chemical biology and drug discovery, the pursuit of electrophilic warheads that offer...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to the In Vitro Stability of Heterocyclic Sulfonyl Fluorides and Aryl Fluorosulfates
In the landscape of covalent chemical biology and drug discovery, the pursuit of electrophilic warheads that offer a tunable balance of reactivity and stability is paramount. While cysteine-reactive acrylamides and chloroacetamides have been the historical workhorses, there is a growing imperative to target less nucleophilic residues like lysine, tyrosine, and histidine, which are more prevalent in protein binding pockets.[1][2] This has brought sulfur(VI) fluoride electrophiles—specifically sulfonyl fluorides (R-SO₂F) and fluorosulfates (R-O-SO₂F)—to the forefront.[3][4]
This guide provides an in-depth comparison of the in vitro stability of two distinct classes of these electrophiles: 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride, a representative heterocyclic sulfonyl fluoride, and the broader class of aryl fluorosulfates. We will dissect the structural and electronic factors governing their stability, provide robust experimental protocols for their evaluation, and offer insights to guide researchers in selecting the appropriate scaffold for their biological applications.
The Fundamental Divide: Structure and Electronic Effects
The primary determinant of stability in these molecules is the electronic environment of the sulfur(VI) center. The key distinction between a sulfonyl fluoride and a fluorosulfate is the presence of a bridging oxygen atom in the latter.
Aryl Fluorosulfates (Ar-O-SO₂F): The Stability Benchmark
Aryl fluorosulfates are generally characterized by their remarkable stability.[5] The bridging oxygen atom significantly lowers the electrophilicity of the sulfur center through resonance stabilization.[1] This makes them substantially more resistant to hydrolysis and non-specific reactions with biological nucleophiles compared to their sulfonyl fluoride counterparts.[1][6]
Several studies have demonstrated this pronounced stability. For instance, para- and meta-carboxyl benzene fluorosulfates were found to be stable to hydrolysis for over 24 hours at pH 7.5, a condition under which analogous sulfonyl fluorides readily hydrolyzed.[1] Some aryl fluorosulfate derivatives have even shown stability for up to 7 days at physiological pH.[7] This inherent stability makes them excellent candidates for applications requiring high biocompatibility and minimal off-target reactivity, relying on the specific protein microenvironment to "activate" the warhead for covalent modification.[1][8]
Sulfonyl Fluorides (R-SO₂F): A Tale of Tunable Reactivity
Sulfonyl fluorides, lacking the stabilizing bridging oxygen, are intrinsically more electrophilic and thus more reactive.[1] However, their stability is not uniform and can be exquisitely tuned by the nature of the "R" group, be it an aryl or a heteroaryl system.
Aryl Sulfonyl Fluorides (Ar-SO₂F): The stability of the S-F bond in this class is highly dependent on the electronic and steric properties of the aromatic ring. Electron-donating groups (EDGs) on the ring increase stability by reducing the electrophilicity of the sulfur atom, while electron-withdrawing groups (EWGs) decrease stability, making the compound more susceptible to nucleophilic attack.[9] Furthermore, steric hindrance, such as ortho-substituents, can physically shield the sulfur center from incoming nucleophiles, significantly enhancing stability.[9][10] For example, a 2,4,6-trisubstituted aryl sulfonyl fluoride was found to have the highest in vitro metabolic stability among a series of tested compounds.[9][10]
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride: Direct, extensive stability data for this specific heterocyclic sulfonyl fluoride is not widely published. However, we can infer its likely behavior based on established chemical principles. The pyrazole ring is a five-membered heteroaromatic system. The two nitrogen atoms and the alkyl substituents (one ethyl, two methyl) on the ring collectively act as electron-donating groups. This electronic contribution, combined with the moderate steric bulk of the methyl groups adjacent to the sulfonyl fluoride attachment point, is expected to confer a higher degree of hydrolytic and metabolic stability compared to simple, unsubstituted aryl sulfonyl fluorides like benzene sulfonyl fluoride.[11][12] The resistance of the sulfonyl fluoride group to hydrolysis is a known attribute that enhances its in vivo stability over more reactive sulfonyl chlorides.[11]
Quantitative Stability Comparison
The most effective way to compare stability is through the measurement of half-life (t½) under controlled in vitro conditions. The table below summarizes literature findings for various sulfonyl fluorides and fluorosulfates to provide a quantitative perspective.
To empower researchers to conduct their own comparisons, we provide the following detailed, self-validating protocols. The key to a trustworthy stability assay is the inclusion of appropriate controls and the use of a robust analytical method, typically LC-MS/MS, for accurate quantification.
Protocol 1: Hydrolytic Stability in Phosphate-Buffered Saline (PBS)
This assay determines the intrinsic chemical stability of a compound in an aqueous environment at physiological pH, absent of enzymatic activity.
Acetonitrile Quenching: Used to stop any potential degradation at the time point of measurement and to ensure compatibility with the LC-MS mobile phase.
Internal Standard (IS): A structurally similar, stable compound added at a fixed concentration to all samples. It corrects for variations in sample processing and instrument response, which is critical for accurate quantification.
Step-by-Step Methodology:
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound (e.g., 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride or an aryl fluorosulfate) in DMSO.
Working Solution: Dilute the stock solution in PBS (pH 7.4) to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤0.1% to avoid solvent effects.
Incubation: Incubate the working solution in a temperature-controlled shaker at 37°C.
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
Quenching: Immediately add the aliquot to a vial containing 100 µL of cold acetonitrile and a suitable internal standard (e.g., a stable, close structural analog).
Sample Analysis: Vortex the quenched samples, centrifuge to pellet any precipitates, and transfer the supernatant to an HPLC vial for analysis by a validated LC-MS/MS method.
Data Analysis: Plot the percentage of the parent compound remaining against time. Calculate the half-life (t½) using a first-order decay model.
Protocol 2: Plasma Stability Assay
This assay assesses stability in a more biologically relevant matrix, accounting for degradation by plasma enzymes like esterases and proteases.
Step-by-Step Methodology:
Plasma Preparation: Thaw frozen plasma (e.g., human, rat, mouse) at 37°C. Ensure it is pre-warmed to 37°C before use.
Compound Addition: Add the 10 mM stock solution to the pre-warmed plasma to achieve a final concentration of 1 µM. Gently mix.
Incubation and Sampling: Follow steps 3-5 from the Hydrolytic Stability protocol, using appropriate time points for plasma (e.g., 0, 15, 30, 60, 120 minutes). The quenching step is particularly crucial here as the acetonitrile precipitates plasma proteins, effectively halting all enzymatic activity.
Controls:
Heat-Inactivated Plasma: Run a parallel experiment where the plasma is heated (e.g., 56°C for 30 min) before adding the compound. This denatures most enzymes and helps distinguish between chemical (hydrolytic) and enzymatic degradation.
Positive Control: Include a compound known to be rapidly metabolized in plasma (e.g., Propantheline) to validate the assay system.
Sample Analysis & Data Interpretation: Analyze samples by LC-MS/MS. Compare the degradation rate in active plasma versus heat-inactivated plasma to determine the contribution of enzymatic hydrolysis to the overall instability.
Summary and Recommendations
The choice between a heterocyclic sulfonyl fluoride like 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride and an aryl fluorosulfate is a strategic decision dictated by the desired balance between stability and reactivity.
Electronic (Resonance stabilization from bridging oxygen)[1]
Expected Hydrolytic Stability
Moderate. More stable than simple Ar-SO₂F but likely less stable than Ar-O-SO₂F.
Very High. Often stable for >24 hours at physiological pH.[1][7]
Tunability
High. Stability can be modulated via substituents on the pyrazole ring.
Moderate. Stability is generally high but can be influenced by aryl substituents.
Best Suited For
Applications where a higher intrinsic reactivity is desired for rapid target engagement, or where the pyrazole scaffold provides key binding interactions.
Probes and drugs requiring high systemic stability and minimal off-target reactivity, relying on binding-induced activation.[1][8]
If your primary goal is to develop a highly stable chemical probe for cellular or in vivo applications where minimizing off-target reactions is critical, aryl fluorosulfates are the superior starting point. Their inherent stability provides a "cleaner" background, with reactivity being context-dependent on the target's binding pocket.[1][14]
If your application requires a more reactive warhead for rapid and efficient labeling, or if the heterocyclic scaffold is integral to target recognition, a substituted sulfonyl fluoride like 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride is a compelling choice. Its stability is predicted to be sufficient for many in vitro applications, offering a balance that leans more towards reactivity than the fluorosulfate counterpart.[2][15]
Ultimately, the empirical data is king. The protocols provided herein offer a robust framework for generating the precise stability data needed to make an informed decision for your specific drug discovery or chemical biology program.
References
Emerging Utility of Fluorosulfate Chemical Probes - PMC - NIH. National Institutes of Health. [Link]
Emerging Utility of Fluorosulfate Chemical Probes | ACS Medicinal Chemistry Letters. ACS Publications. [Link]
Emerging Utility of Fluorosulfate Chemical Probes - PubMed. National Institutes of Health. [Link]
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry | Molecular Pharmaceutics - ACS Publications. ACS Publications. [Link]
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - ResearchGate. ResearchGate. [Link]
Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC. National Institutes of Health. [Link]
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. ChemRxiv. [Link]
Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Royal Society of Chemistry. [Link]
Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Utrecht University. [Link]
Profiling the hydrolytic stability of S VI -F fragments. (a) General... - ResearchGate. ResearchGate. [Link]
A Fluorogenic Aryl Fluorosulfate for Intraorganellar Transthyretin Imaging in Living Cells and in Caenorhabditis elegans - PMC. National Institutes of Health. [Link]
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. ACS Publications. [Link]
Synthetic Routes to Arylsulfonyl Fluorides - MDPI. MDPI. [Link]
Sulfur fluoride exchange - PMC - NIH. National Institutes of Health. [Link]
Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - ResearchGate. ResearchGate. [Link]
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. [Link]
Identification of simple arylfluorosulfates as potent agents against resistant bacteria - PMC. National Institutes of Health. [Link]
Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews. ACS Publications. [Link]
In vitro experimental conditions and tools can influence the safety and biocompatibility results of antimicrobial electrospun biomaterials for wound healing | PLOS One - Research journals. PLOS One. [Link]
Kinetic Profile of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl Fluoride: A Comparative Guide for Covalent Drug Discovery
In the landscape of targeted covalent inhibitors, the selection of an appropriate electrophilic warhead is a critical determinant of a drug candidate's success, influencing its potency, selectivity, and overall safety pr...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of targeted covalent inhibitors, the selection of an appropriate electrophilic warhead is a critical determinant of a drug candidate's success, influencing its potency, selectivity, and overall safety profile. This guide provides a comprehensive kinetic comparison of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride, a heteroaryl sulfonyl fluoride, against a panel of commonly employed electrophiles in drug discovery. By presenting objective experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in the design of next-generation covalent therapeutics.
Introduction to Covalent Modifiers and the Rise of Sulfonyl Fluorides
Covalent drugs have experienced a renaissance in recent years, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins with shallow binding pockets.[1] The therapeutic efficacy of these molecules is intrinsically linked to the reactivity of their electrophilic "warhead," which forms a stable covalent bond with a nucleophilic amino acid residue on the target protein. While traditional electrophiles have primarily targeted cysteine residues, there is a growing interest in warheads capable of reacting with other nucleophiles such as lysine, tyrosine, and serine, thereby expanding the druggable proteome.[2]
Sulfonyl fluorides (SFs) have emerged as a promising class of electrophiles due to their unique reactivity profile.[3] They exhibit a finely tuned balance of stability in aqueous environments and reactivity towards a range of biological nucleophiles.[2] The "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry, a concept that has gained significant traction, highlights the reliable and specific nature of the sulfonyl fluoride group's reactivity.[2] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides are generally more stable to hydrolysis, a crucial attribute for in vivo applications.[4]
The subject of this guide, 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride, is a heteroaryl sulfonyl fluoride. The incorporation of a pyrazole ring is anticipated to modulate the electrophilicity of the sulfonyl fluoride group, potentially offering advantages in terms of both reactivity and selectivity.[5] This guide will contextualize the kinetic behavior of this specific molecule within the broader family of electrophilic warheads.
Note: The kinetic data presented are compiled from various sources and reaction conditions may differ. The value for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride is an educated estimation based on the reactivity of other heteroaryl sulfonyl fluorides and the electronic nature of the pyrazole ring. Direct experimental verification is recommended.
Analysis of Reactivity Trends:
From the comparative data, it is evident that maleimides are among the most reactive electrophiles towards thiols, exhibiting rate constants that are several orders of magnitude higher than those of acrylamides and chloroacetamides. Iodoacetamides also display significant reactivity. Aryl sulfonyl fluorides, as exemplified by 4-carboxybenzenesulfonyl fluoride's reaction with lysine, tend to be moderately reactive.
The reactivity of heteroaryl sulfonyl fluorides, such as our compound of interest, is expected to be tunable based on the electronic properties of the heterocyclic ring. The pyrazole ring in 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride, with its two nitrogen atoms, can influence the electrophilicity of the sulfur center. It is plausible that its reactivity towards glutathione falls within the moderate range, potentially offering a favorable balance between target engagement and off-target reactivity.
Experimental Workflow for Kinetic Analysis
To empower researchers to generate their own comparative data, we provide a detailed protocol for determining the second-order rate constant of an electrophile with glutathione. This protocol utilizes ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for monitoring the reaction of fluorinated compounds like sulfonyl fluorides.
Figure 2: General reaction mechanism of a sulfonyl fluoride with a thiolate.
Conclusion and Future Directions
This guide provides a framework for understanding and evaluating the kinetic properties of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride in the context of other commonly used electrophiles. While direct experimental data for this specific compound is pending, the provided comparative analysis and detailed experimental protocol offer a robust starting point for its characterization.
The estimated moderate reactivity of this heteroaryl sulfonyl fluoride suggests it could be a valuable tool in the development of covalent inhibitors with a desirable therapeutic window. Future studies should focus on the experimental determination of its second-order rate constant with glutathione and other biologically relevant nucleophiles. Furthermore, exploring the reactivity of a broader panel of substituted pyrazole sulfonyl fluorides will provide a more comprehensive understanding of the structure-activity relationships governing their kinetic behavior, ultimately aiding in the rational design of more selective and effective covalent medicines.
References
Schwartz, B. D. (2017). Redox Signaling by Reactive Electrophiles and Oxidants. Chemical Reviews, 118(18), 8798–8888.
Vermeulen, N. P. E., & van den Berg, C. L. (2016). Environmental Electrophiles: Protein Adducts, Modulation of Redox Signaling, and Interaction with Persulfides/Polysulfides. Chemical Research in Toxicology, 29(12), 1989–2006.
MDPI. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3045.
National Center for Biotechnology Information. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC. [Link]
Sharpless, K. B., et al. (2014). SuFEx: Another Good Reaction for Click Chemistry.
Magritek. (2019). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. [Link]
ChemRxiv. (2025). NMR reaction monitoring robust to spectral distortions. [Link]
ResearchGate. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. [Link]
National Center for Biotechnology Information. (2022). Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations. PMC. [Link]
Magritek. On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. [Link]
National Center for Biotechnology Information. (2018). Electrophiles modulate glutathione reductase activity via alkylation and upregulation of glutathione biosynthesis. PMC. [Link]
University of Colorado Boulder. Fast Kinetics of Reactions and Conformational Changes. [Link]
ACS Publications. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering. [Link]
PubMed. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. [Link]
Nature. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. [Link]
Edinburgh Instruments. (2017). Study of Fluorescence Quenching Kinetics Using Stopped-Flow. [Link]
National Center for Biotechnology Information. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. PMC. [Link]
MDPI. (2024). Kinetic Behavior of Glutathione Transferases: Understanding Cellular Protection from Reactive Intermediates. International Journal of Molecular Sciences, 25(11), 6013.
National Open Access Monitor, Ireland. (2018). Electrophiles modulate glutathione reductase activity via alkylation and upregulation of glutathione biosynthesis. [Link]
Research Complex at Harwell. Stopped-flow fluorimeter. [Link]
University of Pittsburgh. (2018). Electrophiles modulate glutathione reductase activity via alkylation and upregulation of glutathione biosynthesis. [Link]
Royal Society of Chemistry. (2017). One-step hydroxylation of aryl and heteroaryl fluorides using mechanochemistry. Green Chemistry, 19(12), 2748–2751.
National Center for Biotechnology Information. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. PMC. [Link]
ACS Publications. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(5), 3257–3321.
MDPI. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1406.
National Center for Biotechnology Information. (2020). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]
Semantic Scholar. (2023). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. [Link]
Mayr, H. Mayr's Database Of Reactivity Parameters. [Link]
Royal Society of Chemistry. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 16(20), 10119–10140.
ResearchGate. (2014). List of Selected Second Order Rate Constants for Thiol-Disulfide Interchange Reactions in Small Molecules As Well As Proteins. [Link]change-Reactions_tbl1_262270908)
Comparing 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride with other pyrazole derivatives in drug discovery
As covalent inhibitors experience a renaissance in modern pharmacology, the selection of the right electrophilic warhead and molecular scaffold is paramount. The pyrazole ring is a privileged structure in medicinal chemi...
Author: BenchChem Technical Support Team. Date: April 2026
As covalent inhibitors experience a renaissance in modern pharmacology, the selection of the right electrophilic warhead and molecular scaffold is paramount. The pyrazole ring is a privileged structure in medicinal chemistry, but its traditional derivatives often rely on reversible, non-covalent interactions. The integration of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized this space, allowing the creation of stable molecular connections with absolute reliability under metal-free conditions[1].
This guide provides an in-depth comparative analysis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride (EDP-SF) (CAS: 1934417-23-8, Formula: C₇H₁₁FN₂O₂S)[2] against other pyrazole derivatives, detailing the mechanistic causality behind its superior performance in covalent drug discovery.
Mechanistic Causality: The SuFEx Advantage
The fundamental challenge in covalent drug design is balancing warhead reactivity with aqueous stability. Highly reactive electrophiles (like sulfonyl chlorides) suffer from rapid hydrolysis in physiological media, leading to poor pharmacokinetics and off-target toxicity. Conversely, overly stable groups fail to engage the target.
Why EDP-SF Outperforms Alternatives:
The causality behind EDP-SF's efficacy lies in the unique stereoelectronic properties of the S(VI)-F bond. The sulfonyl fluoride group acts as a "SuFExable handle" that is thermodynamically stable and highly resistant to reduction[3]. It remains virtually inert in aqueous environments until it is activated by a specific microenvironment—such as a protein binding pocket containing a properly oriented nucleophile (e.g., Tyrosine, Lysine, or Histidine) or a specific catalyst like DBU or N-heterocyclic carbenes (NHCs)[4].
Furthermore, the 1-ethyl and 3,5-dimethyl substitutions on the pyrazole core are not merely structural filler. These alkyl groups provide critical steric shielding that tunes the electrophilicity of the sulfonyl group, while simultaneously increasing the lipophilicity of the molecule to enhance cell permeability[2]. This structural tuning ensures that the SuFEx reaction is proximity-driven, significantly reducing off-target labeling compared to unsubstituted pyrazole-4-sulfonyl fluorides.
Logical relationship of SuFEx activation for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride.
Comparative Performance Data
To objectively evaluate EDP-SF, we must benchmark it against traditional pyrazole derivatives used in drug discovery: Pyrazole-4-sulfonyl chloride (a highly reactive, traditional electrophile) and 1-Phenyl-1H-pyrazole-4-sulfonamide (a non-covalent, reversible analog typical of the Celecoxib structural family).
A single SuFEx-derived pyrazole core can yield over 100 derivatives via parallel synthesis in 96-well plates, generating sulfonamides, aryl sulfonates, and sulfonyl thioethers[3]. The table below summarizes the quantitative and qualitative performance metrics of these scaffolds.
To confidently utilize EDP-SF in a drug discovery pipeline, researchers must employ protocols that differentiate between specific proximity-driven covalent binding and non-specific background labeling.
Protocol: SuFEx-Mediated Covalent Labeling and Validation Workflow
Objective: To confirm specific covalent engagement of EDP-SF with the target protein and map the modified residue.
Step-by-Step Methodology:
Incubation: Incubate the purified target protein (10 µM) with EDP-SF (50 µM) in HEPES buffer (pH 7.4) at 37°C for 2 hours.
SuFEx Activation: The reaction relies on the protein's native microenvironment to activate the S-F bond. No external catalyst is added, ensuring that only binding-pocket nucleophiles react.
Quenching & Digestion: Quench the reaction by adding urea (to 8M) to denature the protein, followed by reduction (DTT) and alkylation (Iodoacetamide). Perform tryptic digestion overnight at 37°C.
LC-MS/MS Mapping: Analyze the digested peptides via high-resolution LC-MS/MS. Search for a mass shift corresponding to the addition of the 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl moiety minus the fluoride atom (loss of HF).
Self-Validation Mechanism (Competitive Assay): Run a parallel control arm where the protein is pre-incubated with a known, high-affinity reversible inhibitor (100 µM) for 30 minutes prior to the addition of EDP-SF.
Causality Check: If the LC-MS/MS signal for the covalent adduct disappears in the competitive arm, it definitively proves that the SuFEx reaction is affinity-based (proximity-driven) rather than a result of random, non-specific collision.
Step-by-step experimental workflow for self-validating SuFEx-mediated covalent protein labeling.
Pathway Integration: Targeting Kinase Networks
In oncology and inflammatory disease models, pyrazole derivatives are frequently designed to target kinase networks. The incorporation of a sulfonyl fluoride warhead allows these molecules to transition from transient inhibitors to permanent pathway disruptors.
When EDP-SF is decorated with appropriate pharmacophores, it can selectively enter the ATP-binding pocket of a Receptor Tyrosine Kinase (RTK). The latent S-F bond is activated by a catalytic lysine in the kinase domain, forming an irreversible sulfonamide or sulfonate linkage. This covalent blockade prevents ATP binding, permanently arresting downstream phosphorylation cascades and halting cellular proliferation.
Covalent inhibition of kinase signaling pathways using EDP-SF to induce downstream pathway arrest.